Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,2,2-trifluoro-N-phenylethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)14(19-13-9-5-2-6-10-13)20-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGZVQNJUZHPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=NC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635059 | |
| Record name | Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952057-61-3 | |
| Record name | Benzyl (1Z)-2,2,2-trifluoro-N-phenylethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2,2,2-Trifluoro-N-phenylacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, with the CAS Number 952057-61-3 , is a pivotal reagent in modern organic synthesis, primarily utilized for the O-benzylation of alcohols.[1] This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on its utility in complex molecule synthesis relevant to drug development. Its enhanced stability and mild activation conditions offer significant advantages over traditional benzylation methods, making it an invaluable tool for the protection of hydroxyl groups in sensitive substrates.
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 952057-61-3 |
| Molecular Formula | C₁₅H₁₂F₃NO |
| Molecular Weight | 279.26 g/mol |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid.[1] |
| Purity | >98.0% (GC)[1] |
| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester |
Safety Information:
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2] It is recommended to handle the reagent in a well-ventilated area or a fume hood.[2] For detailed safety information, please refer to the Safety Data Sheet (SDS).
Synthesis of the Reagent
This compound is prepared from benzyl alcohol and N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base such as sodium hydride.[3]
Experimental Protocol: Synthesis of this compound
-
To a solution of benzyl alcohol in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to form the sodium benzoxide.
-
Cool the mixture back to 0 °C and add a solution of N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[3]
Mechanism of O-Benzylation
The O-benzylation of alcohols using this compound proceeds via an acid-catalyzed mechanism. The imidate is activated by a Lewis or Brønsted acid, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Proposed mechanism for acid-catalyzed O-benzylation.
Application in Alcohol Protection
This reagent is highly effective for the benzylation of a wide range of alcohols, from simple primary alcohols to sterically hindered secondary and tertiary alcohols. It is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.
General Experimental Protocol for O-Benzylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate in an anhydrous solvent (e.g., 1,4-dioxane).
-
Add this compound (typically 1.5-2.0 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Allow the reaction to warm to room temperature or gently heat as required, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired benzyl ether.
Comparative Analysis of Benzylation Reagents
This compound offers a valuable alternative to other common benzylation reagents, each with its own set of advantages and disadvantages.
| Reagent/Method | This compound | Benzyl 2,2,2-Trichloroacetimidate | Benzyl Bromide (Williamson Ether Synthesis) |
| Reaction Conditions | Mildly acidic (catalytic Lewis acid) | Mildly acidic (catalytic Lewis acid) | Strongly basic (e.g., NaH, KOtBu) |
| Substrate Scope | Broad, good for acid-sensitive substrates | Broad, good for acid-sensitive substrates | Limited by base-sensitive functional groups |
| Reagent Stability | High, stable to storage at room temperature.[3] | Less stable, often requires fresh preparation | Stable, but a lachrymator |
| Byproducts | N-Phenyl-2,2,2-trifluoroacetamide (water-soluble) | Trichloroacetamide (water-soluble) | Metal halides (salts) |
Workflow for a Typical Benzylation Experiment
The following diagram illustrates the typical workflow for protecting an alcohol using this compound.
Caption: Standard experimental workflow for O-benzylation.
Conclusion
This compound stands out as a superior reagent for the O-benzylation of alcohols in the synthesis of complex organic molecules. Its high stability, broad substrate scope, and mild reaction conditions make it an essential tool for chemists in the pharmaceutical and drug development industries. The straightforward reaction protocols and easy purification of the products further enhance its practical utility, enabling the efficient construction of advanced intermediates where the protection of hydroxyl groups is a critical step.
References
An In-Depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: Properties, Synthesis, and Avenues for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a fluorinated organic compound recognized for its utility as a stable and effective reagent in chemical synthesis, particularly for the O-benzylation of alcohols. This technical guide provides a comprehensive overview of its known physical and chemical properties, a detailed experimental protocol for its synthesis, and a proposed workflow for the systematic evaluation of its potential biological activities. While direct biological data for this specific compound is not extensively available in current literature, the known bioactivities of structurally similar molecules, such as N-benzyl-2,2,2-trifluoroacetamide, suggest that it may be a candidate for further investigation in drug discovery and development.
Physicochemical Properties
General and Physical Properties
| Property | Value/Description | Citation |
| Chemical Name | This compound | |
| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester | [1] |
| CAS Number | 952057-61-3 | [1] |
| Molecular Formula | C₁₅H₁₂F₃NO | [2] |
| Appearance | White or Colorless to Yellow to Green powder to lump to clear liquid. Described as a low-viscosity liquid at 25 °C. | [1] |
| Purity | >98.0% (GC) | [1] |
| Melting Point | Data not available. For comparison, the related compound N-benzyl-2,2,2-trifluoroacetamide has a melting point of 70-74 °C. | |
| Boiling Point | Data not available. For comparison, the related compound 2,2,2-Trifluoro-N-phenylacetamide has a boiling point of 220-225 °C. |
Chemical and Spectroscopic Properties
| Property | Value/Description |
| Molecular Weight | 279.26 g/mol |
| Solubility | Soluble in acetonitrile, cyclopentylmethyl ether, dichloromethane, diethyl ether, 1,4-dioxane, DME, DMF, DMSO, n-hexane, THF, and toluene. |
| Stability | More stable than benzyl 2,2,2-trichloroacetimidate. No decomposition and same reactivity as freshly synthesized material after 2-month storage in air at room temperature. Incompatible with acids. |
| ¹H NMR | Predicted spectral data is available in chemical databases, but experimental data is not readily available in the literature. |
| ¹³C NMR | Predicted spectral data is available in chemical databases, but experimental data is not readily available in the literature. |
| IR Spectroscopy | Predicted spectral data is available in chemical databases, but experimental data is not readily available in the literature. |
| Mass Spectrometry | Predicted m/z values for various adducts are available in chemical databases. |
Experimental Protocols
Synthesis of this compound
A common preparative method involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.
Materials:
-
Benzyl alcohol
-
N-phenyl-2,2,2-trifluoroacetimidoyl chloride
-
Sodium hydride (NaH)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Neutral silica gel for purification
Procedure:
-
To a solution of benzyl alcohol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium salt of benzyl alcohol.
-
Cool the reaction mixture back to 0 °C and add a solution of N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral silica gel to afford this compound.
Biological Activity and Screening Workflow
While there is a lack of direct biological studies on this compound, the structurally related compound, N-benzyl-2,2,2-trifluoroacetamide, has been reported to exhibit antimicrobial, antioxidant, and cytotoxic activities.[3][4] This suggests that the N-benzyl-trifluoroacetyl moiety may be a pharmacologically relevant scaffold.
Given the potential for biological activity, a systematic screening workflow is proposed for the evaluation of this compound. This workflow is designed to first assess broad cytotoxic effects, followed by more specific assays to identify potential mechanisms of action.
Proposed Biological Screening Workflow
The following diagram illustrates a logical progression for the initial biological evaluation of a novel chemical entity like this compound.
References
A Technical Guide to the Spectral Characteristics of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a key reagent in organic synthesis, primarily utilized for the benzylation of alcohols and other nucleophiles. Its stability and reactivity make it a valuable tool in the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside experimental protocols for its synthesis and analysis.
Spectroscopic Data
The following tables summarize the expected and observed spectral data for this compound and its structural fragments.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C₆H₅-CH ₂ | ~5.3 | Singlet | - |
| C₆H₅ -CH₂ | ~7.3-7.5 | Multiplet | - |
| C₆H₅ -N | ~6.8-7.4 | Multiplet | - |
Note: Data is predicted based on typical chemical shifts for benzylic and phenyl protons.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C F₃ | ~115-125 (quartet, ¹JCF) |
| C =N | ~150-160 |
| C H₂ | ~70-80 |
| C ₆H₅ (aromatic) | ~120-145 |
Note: Data is predicted based on known values for similar functional groups.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| CF ₃ | ~ -65 to -75 | Singlet |
Note: Referenced to CFCl₃. The chemical shift is characteristic for a trifluoromethyl group attached to a carbonyl or imine-like carbon.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=N (Imine stretch) | 1650-1690 | Medium to Strong |
| C-F (stretch) | 1100-1300 | Strong |
| C-O (stretch) | 1000-1300 | Medium to Strong |
| Aromatic C-H (stretch) | 3000-3100 | Medium |
| Aliphatic C-H (stretch) | 2850-3000 | Medium |
Note: Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Table 5: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 280.0944 |
| [M+Na]⁺ | 302.0763 |
| [M]⁺ | 279.0865 |
Source: Predicted data from PubChem CID 23583338.[1][2]
Experimental Protocols
Synthesis of this compound
A common preparative method involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.[3]
Materials:
-
Benzyl alcohol
-
N-phenyl-2,2,2-trifluoroacetimidoyl chloride
-
Sodium hydride (NaH) or other suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
Procedure:
-
To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C.
-
The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzoxide.
-
A solution of N-phenyl-2,2,2-trifluoroacetimidoyl chloride in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
Mass Spectrometry (MS):
-
Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI).
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for synthesis and spectral analysis.
References
An In-depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, a significant reagent in modern organic synthesis. The document details its discovery, historical context, and detailed experimental protocols for its synthesis and application in O-benzylation reactions. A comparative analysis with other benzylation reagents is presented, highlighting its superior stability and efficiency. Furthermore, this guide explores its application in the total synthesis of complex natural products, underscoring its importance in pharmaceutical research and drug development.
Introduction: The Quest for a Stable Benzylating Agent
The benzyl group is one of the most widely utilized protecting groups for hydroxyl functionalities in the synthesis of complex organic molecules, owing to its general stability and ease of removal. The classical Williamson ether synthesis, while effective, is often hampered by the requirement for strongly basic conditions, which are incompatible with sensitive functional groups. This limitation spurred the development of alternative methods for benzylation under milder, non-basic conditions.
One of the early breakthroughs in this area was the introduction of benzyl 2,2,2-trichloroacetimidate. However, its inherent instability posed significant challenges for storage and handling. This set the stage for the development of a more robust and user-friendly reagent.
Discovery and History
In 2007, a significant advancement was reported by Yasunori Okada, Mamiko Ohtsu, Masafumi Bando, and Hidetoshi Yamada from Kwansei Gakuin University in Japan. In their seminal paper, "Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A New and Stable Reagent for O-Benzylation," they introduced this compound as a novel O-benzylation reagent.[1] Their research demonstrated that this compound is remarkably more stable than its trichloro-substituted predecessor, benzyl 2,2,2-trichloroacetimidate, and can be stored for months at room temperature without decomposition.[1][2]
The development of this reagent was inspired by the use of the N-phenyl-2,2,2-trifluoroacetimidate group as an effective leaving group in glycosylation reactions. Okada and his team successfully adapted this concept to the benzylation of alcohols, creating a powerful new tool for organic chemists.[1]
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective application. The following tables summarize the key data for this compound.
Table 1: Physical Properties
| Property | Value |
| CAS Number | 952057-61-3 |
| Molecular Formula | C₁₅H₁₂F₃NO |
| Molecular Weight | 279.26 g/mol |
| Appearance | White or Colorless to Yellow Powder/Lump to Clear Liquid |
| Purity | >98.0% (GC) |
| Boiling Point | 304.9±52.0 °C (Predicted) |
| Density | 1.21 g/cm³ (Predicted) |
| Refractive Index | 1.5210-1.5250 |
| Storage | Refrigerated (0-10°C), under inert gas, moisture and heat sensitive |
Table 2: Spectral Data
| Technique | Data |
| ¹H NMR | Data not explicitly found in searches. |
| ¹³C NMR | Data not explicitly found in searches. |
| IR Spectroscopy | Data not explicitly found in searches. |
| Mass Spectrometry | Data not explicitly found in searches. |
Note: While specific, experimentally verified spectral data with peak assignments were not located in the conducted searches, this information would typically be determined by routine analytical methods upon synthesis.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.[1][2]
dot
Caption: Synthesis workflow for this compound.
Detailed Methodology: [1]
-
To a stirred suspension of benzyl alcohol (2.34 g, 21.7 mmol) and N-phenyl-2,2,2-trifluoroacetimidoyl chloride (5.00 g, 24.1 mmol) in dichloromethane (120 mL), sodium hydride (964 mg, 24.1 mmol) is added at 0 °C.
-
The mixture is stirred for 2 hours at room temperature.
-
After the addition of water (0.1 mL) to quench the reaction, the mixture is evaporated and diluted with hexane (50 mL).
-
The resulting mixture is filtered through a cotton-Celite pad, and the filtrate is evaporated.
-
Purification of the crude product is performed using neutral silica gel chromatography to yield this compound.
General Protocol for O-Benzylation
The O-benzylation of alcohols using this compound is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
dot
Caption: General workflow for O-benzylation using the title reagent.
Detailed Methodology (Example with Ethyl L-mandelate): [3][4]
-
To a stirred suspension of this compound (228.4 mg), ethyl L-mandelate (73.7 mg), and molecular sieves 5A (50 mg) in 1,4-dioxane (4 mL) under a nitrogen atmosphere, TMSOTf (9.1 mg) is added.
-
The reaction mixture is stirred for 1.5 hours at 60°C.
-
The reaction is quenched with triethylamine (30 mg).
-
The mixture is filtered to remove the molecular sieves and then evaporated.
-
The resulting residue is purified by preparative TLC (silica gel, hexane/diethyl ether) to give the benzylated product in 91% yield.
Comparative Analysis and Advantages
The primary advantage of this compound over other benzylating agents, particularly benzyl trichloroacetimidate, is its enhanced stability.[1] This stability translates to a longer shelf-life and greater ease of handling. Furthermore, it reacts efficiently with a wide range of alcohols, including sterically hindered ones and those with base-sensitive functional groups, under mildly acidic conditions.[1]
Table 3: Comparison of Benzylation Reagents
| Reagent | Conditions | Advantages | Disadvantages |
| This compound | Mildly acidic (e.g., TMSOTf) | High stability, good for sensitive substrates, high yields | Higher cost of starting materials |
| Benzyl 2,2,2-Trichloroacetimidate | Acidic (e.g., TfOH) | Well-established, effective | Unstable, difficult to store and handle |
| Benzyl Bromide/Halides | Strongly basic (e.g., NaH) | Inexpensive, readily available | Harsh conditions, not suitable for base-sensitive substrates |
Applications in Drug Development and Natural Product Synthesis
The robust and mild nature of this compound makes it a valuable tool in the synthesis of complex, biologically active molecules where the preservation of sensitive functional groups is critical.
A notable example of its application is in the total synthesis of Hikizimycin , a complex nucleoside antibiotic with potent anthelmintic and antibacterial activities. In the synthesis of a protected hikizimycin intermediate, the C6 alcohol was successfully protected as a benzyl ether using N-phenyl-2,2,2-trifluoroacetimidate and catalytic triflic acid (TfOH), demonstrating the reagent's utility in the construction of architecturally complex natural products.[2][5]
The ability to perform O-benzylation under conditions that do not compromise other protecting groups or stereocenters is of paramount importance in multi-step syntheses common in drug discovery and development.
Conclusion
This compound, since its development by Okada and coworkers, has established itself as a superior reagent for the O-benzylation of alcohols. Its remarkable stability, coupled with its high reactivity under mild conditions, provides a significant advantage over previously reported methods. This makes it an indispensable tool for synthetic chemists, particularly those working in the fields of natural product synthesis and medicinal chemistry, where the efficient and selective protection of hydroxyl groups is a frequent and critical challenge. The continued application of this reagent is expected to facilitate the synthesis of increasingly complex and novel molecular architectures.
References
- 1. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound 952057-61-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 2,2,2-Trifluoro-N-phenylacetamide | C8H6F3NO | CID 67881 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: A Versatile Reagent for O-Benzylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a significant reagent in modern organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers. The benzyl protecting group is crucial in the synthesis of complex molecules, including pharmaceuticals, due to its general stability across a wide range of reaction conditions and the multiple methods available for its removal. This technical guide provides a comprehensive review of this compound, covering its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols.
Chemical Properties and Stability
This compound, with the chemical formula C15H12F3NO, is a stable and versatile reagent for O-benzylation. It is often favored over its trichloro-analogue, Benzyl 2,2,2-trichloroacetimidate, due to its enhanced stability.[1] This reagent is a low-viscosity liquid at room temperature and is soluble in a variety of common organic solvents.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H12F3NO | |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester | [1] |
| Stability | Stable at room temperature for months | [1] |
Synthesis of this compound
The synthesis of this compound involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of the Precursor, N-phenyl-2,2,2-trifluoroacetimidoyl chloride
A common method for the preparation of N-phenyl-2,2,2-trifluoroacetimidoyl chloride involves the reaction of 2,2,2-trifluoro-N-phenylacetamide with a chlorinating agent. A recently developed protocol describes a purification-free synthesis from the corresponding amide using phosphorus oxychloride (POCl3) and pyridine.
Experimental Protocol: Synthesis of this compound
General Reaction Scheme:
Caption: Synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not explicitly provided in the reviewed literature. For definitive characterization, it is recommended to acquire this data upon synthesis. For reference, the related compound N-benzyl-2,2,2-trifluoroacetamide has been characterized by various spectroscopic techniques.[2]
Application in O-Benzylation of Alcohols
The primary application of this compound is the O-benzylation of a wide range of alcohols, including sterically hindered and base-sensitive substrates. The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Experimental Protocol: Typical Procedure for O-Benzylation
The following is a typical experimental procedure for the benzylation of an alcohol using this compound.
To a stirred suspension of the alcohol (1.0 equiv), this compound (1.1 equiv), and molecular sieves (MS 5Å) in 1,4-dioxane under a nitrogen atmosphere, TMSOTf (0.1 equiv) is added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 1.5 hours). The reaction is then quenched with triethylamine. The mixture is filtered to remove the molecular sieves and the solvent is evaporated. The resulting residue is purified by chromatography to afford the benzylated product.
Caption: Experimental workflow for O-benzylation.
Substrate Scope and Yields
This compound has been successfully employed for the benzylation of a variety of alcohols, demonstrating its broad applicability.
Table 2: O-Benzylation of Various Alcohols
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylethanol | 2-Phenylethyl benzyl ether | 94 |
| 2 | Cyclohexanol | Cyclohexyl benzyl ether | 92 |
| 3 | Geraniol | Geranyl benzyl ether | 85 |
| 4 | L-Menthol | L-Menthyl benzyl ether | 88 |
| 5 | 1-Adamantanol | 1-Adamantyl benzyl ether | 75 |
| 6 | Ethyl (S)-lactate | Ethyl (S)-2-(benzyloxy)propanoate | 93 |
| 7 | Ethyl (S)-mandelate | Ethyl (S)-2-(benzyloxy)-2-phenylacetate | 91 |
Data sourced from Okada et al., Chemistry Letters, 2000, 29 (12), 1362-1363.
Role in Drug Development and Signaling Pathways
Current literature primarily highlights the role of this compound as a synthetic tool in the construction of complex molecules, which is a fundamental aspect of drug development. Its utility in protecting hydroxyl groups allows for the selective modification of other functional groups within a molecule, a critical strategy in the synthesis of potential drug candidates.
There is currently no evidence to suggest that this compound itself possesses significant biological activity or is directly involved in cellular signaling pathways. Its value to drug development professionals lies in its function as a reliable and efficient reagent for facilitating the synthesis of target molecules.
Conclusion
This compound is a valuable and stable reagent for the O-benzylation of alcohols. Its ability to react with a wide range of substrates, including those that are sterically hindered or sensitive to basic conditions, makes it a powerful tool in organic synthesis. This guide has provided an overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data. While detailed spectroscopic characterization of the reagent itself is not widely available, its utility in the synthesis of complex organic molecules, including those of pharmaceutical interest, is well-established. Researchers and scientists in the field of drug development can benefit from the reliable and efficient benzylation reactions facilitated by this reagent.
References
An In-depth Technical Guide on the Mechanism of Action of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2,2,2-trifluoro-N-phenylacetimidate has emerged as a highly effective and stable reagent for the O-benzylation of a wide range of alcohols, including those that are sterically hindered or sensitive to basic conditions. This technical guide provides a comprehensive overview of the mechanism of action of this reagent, supported by available data on its reactivity and application. Detailed experimental protocols, quantitative data on reaction yields, and a comparative analysis with related reagents are presented to offer a practical resource for laboratory use. The role of the trifluoromethyl and N-phenyl groups in the reagent's stability and reactivity is also discussed, providing insights for reaction optimization and future reagent design.
Introduction
The benzyl group is one of the most widely used protecting groups for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal by hydrogenolysis. The development of efficient and mild methods for the introduction of the benzyl group is therefore of significant interest. This compound has been developed as a superior alternative to traditional benzylation reagents, such as benzyl halides and benzyl 2,2,2-trichloroacetimidate.[1] Its enhanced stability and reactivity with challenging substrates make it a valuable tool in the synthesis of complex molecules.[1]
This guide will delve into the core mechanism of action of this compound, providing a detailed understanding of the factors governing its performance in O-benzylation reactions.
Mechanism of Action
The O-benzylation of alcohols using this compound proceeds via an acid-catalyzed nucleophilic substitution reaction. The generally accepted mechanism involves the following key steps:
-
Activation of the Imidate: The reaction is initiated by the activation of the nitrogen atom of the imidate by a Lewis or Brønsted acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH).[1] This protonation or silylation significantly enhances the leaving group ability of the N-phenyl-2,2,2-trifluoroacetamide moiety.
-
Nucleophilic Attack: The activated imidate intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the alcohol substrate. This can proceed through either an SN1 or SN2-like pathway, depending on the nature of the alcohol and the reaction conditions. For primary and secondary alcohols, an SN2-like mechanism is generally favored.
-
Formation of the Benzyl Ether: The nucleophilic attack results in the formation of a protonated benzyl ether and the N-phenyl-2,2,2-trifluoroacetamide byproduct.
-
Deprotonation: A final deprotonation step, often facilitated by a mild base present in the reaction mixture or during workup, yields the desired benzyl ether product and regenerates the acid catalyst.
The high efficiency of this reagent can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the benzylic carbon in the activated intermediate and stabilizes the resulting acetamide byproduct.
Visualizing the Mechanism
The following diagram illustrates the proposed catalytic cycle for the acid-catalyzed O-benzylation of an alcohol with this compound.
Quantitative Data on Reaction Yields
The versatility of this compound is demonstrated by its effectiveness in benzylating a diverse range of alcohol substrates. The following tables summarize the reported yields for the O-benzylation of various primary, secondary, and tertiary alcohols, as well as phenols.
Table 1: O-Benzylation of Primary Alcohols
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexanol | TMSOTf (5) | Dioxane | 60 | 1.5 | 95 |
| 2 | 2-Phenylethanol | TMSOTf (5) | Dioxane | 60 | 1.5 | 92 |
| 3 | Geraniol | TfOH (cat.) | CH₂Cl₂ | RT | 2 | 85 |
| 4 | 3-Phenyl-1-propanol | TMSOTf (10) | Dioxane | 60 | 2 | 94 |
Table 2: O-Benzylation of Secondary Alcohols
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanol | TMSOTf (5) | Dioxane | 60 | 1.5 | 91 |
| 2 | L-Menthol | TMSOTf (10) | Dioxane | 80 | 3 | 88 |
| 3 | 1-Phenylethanol | TfOH (cat.) | CH₂Cl₂ | RT | 2 | 90 |
| 4 | Ethyl L-mandelate | TMSOTf (5) | Dioxane | 60 | 1.5 | 91 |
Table 3: O-Benzylation of Tertiary and Hindered Alcohols
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butanol | TMSOTf (10) | Dioxane | 80 | 5 | 75 |
| 2 | 1-Adamantanol | TMSOTf (10) | Dioxane | 80 | 6 | 82 |
| 3 | 1-Methylcyclohexanol | TfOH (cat.) | CH₂Cl₂ | 40 | 4 | 78 |
Table 4: O-Benzylation of Phenols
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | TMSOTf (5) | Dioxane | 60 | 2 | 89 |
| 2 | 4-Methoxyphenol | TMSOTf (5) | Dioxane | 60 | 2 | 93 |
| 3 | 4-Nitrophenol | TMSOTf (10) | Dioxane | 80 | 4 | 85 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the O-benzylation of representative primary and secondary alcohols.
General Procedure for the Benzylation of a Primary Alcohol (e.g., 1-Hexanol)
Materials:
-
This compound
-
1-Hexanol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,4-dioxane
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard workup glassware.
Procedure:
-
To a stirred solution of 1-hexanol (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) under a nitrogen atmosphere, add this compound (1.2 mmol).
-
Cool the mixture to 0 °C and add TMSOTf (0.05 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with triethylamine (0.2 mL).
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzyl ether.
General Procedure for the Benzylation of a Secondary Alcohol (e.g., Cyclohexanol)
Materials:
-
This compound
-
Cyclohexanol
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard workup glassware.
Procedure:
-
To a solution of cyclohexanol (1.0 mmol) and this compound (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add a catalytic amount of TfOH (approximately 1-2 mol%).
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and wash with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the pure cyclohexyl benzyl ether.
Experimental Workflow Diagram
Comparative Analysis and Advantages
This compound offers several distinct advantages over other common benzylation reagents:
-
Enhanced Stability: It is more stable than its trichloro-analogue, Benzyl 2,2,2-trichloroacetimidate, allowing for easier handling and storage.[1]
-
Mild Reaction Conditions: The acid-catalyzed conditions are significantly milder than the strongly basic conditions required for the Williamson ether synthesis (e.g., NaH), making it suitable for base-sensitive substrates.
-
High Reactivity: The trifluoroacetimidate is a highly effective leaving group, leading to high yields of benzylated products, even with sterically demanding alcohols.
-
Clean Byproducts: The primary byproduct, N-phenyl-2,2,2-trifluoroacetamide, is generally easy to remove through standard purification techniques.
Logical Relationship of Reagent Properties
Conclusion
This compound is a robust and versatile reagent for the O-benzylation of alcohols. Its mechanism of action, proceeding through an acid-catalyzed pathway, allows for the efficient protection of a wide array of hydroxyl groups under mild conditions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, facilitating the application of this powerful tool in the construction of complex molecular architectures. Further mechanistic investigations, including kinetic and computational studies, will undoubtedly provide deeper insights into the subtle factors governing the reactivity of this important reagent.
References
Theoretical Insights into Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl 2,2,2-trifluoro-N-phenylacetimidate has emerged as a superior reagent for O-benzylation reactions, offering enhanced stability compared to its trichloroacetimidate counterpart.[1] Its utility extends to the benzylation of sterically hindered and base-sensitive substrates, highlighting its broad applicability. The trifluoromethyl group imparts unique electronic properties that influence the reagent's stability and reactivity. A thorough theoretical understanding of these properties can enable the optimization of reaction conditions and the design of novel reagents with tailored functionalities.
Although no dedicated theoretical studies on this compound have been published, computational chemistry provides powerful tools to investigate its molecular structure, electronic properties, and the mechanism of the benzylation reaction. This guide outlines a proposed computational study using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules and reaction mechanisms.
Proposed Computational Methodology
To investigate the theoretical aspects of this compound, a computational protocol based on DFT is proposed. This methodology is derived from successful theoretical studies on similar molecular structures, such as N-arylacetamides and other fluorinated compounds.
Software and Hardware
-
Software: Gaussian 16, ORCA, or other comparable quantum chemistry software packages.
-
Visualization: GaussView, Avogadro, Chemcraft.
-
Hardware: High-performance computing (HPC) cluster with multiple cores and sufficient memory.
Computational Protocol
-
Geometry Optimization and Vibrational Frequency Analysis:
-
The initial structure of this compound will be built using a molecular editor.
-
Geometry optimization will be performed using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory has been shown to provide reliable geometries for similar organic molecules.[2][3]
-
Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: To understand the charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[2][3]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack.
-
-
Reaction Mechanism Investigation (Benzylation of an Alcohol):
-
A model reaction, such as the benzylation of methanol, will be studied.
-
Transition state (TS) structures for the key steps of the reaction mechanism will be located using methods like the Berny algorithm.
-
The identity of the transition states will be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations will be performed to connect the transition states to the corresponding reactants and products.
-
Activation energies and reaction enthalpies will be calculated to provide a thermodynamic and kinetic profile of the reaction.
-
Expected Quantitative Data
The proposed computational study is expected to yield a range of quantitative data that can provide deep insights into the properties of this compound.
Structural Parameters
| Parameter | Predicted Value (Å or °) |
| Bond Lengths | |
| C=N | Value |
| C-O (benzyl) | Value |
| C-CF3 | Value |
| N-Ph | Value |
| Bond Angles | |
| O-C-N | Value |
| C-N-C (Ph) | Value |
| Dihedral Angles | |
| O-C-N-C (Ph) | Value |
| C-N-C-C (Ph) | Value |
| Table 1: Predicted key structural parameters of this compound from DFT calculations. |
Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| NBO Charges | |
| N atom | Value |
| C (imidate) | Value |
| O (benzyl) | Value |
| Table 2: Predicted electronic properties of this compound. |
Reaction Energetics (Benzylation of Methanol)
| Parameter | Predicted Value (kcal/mol) |
| Activation Energy (Ea) | Value |
| Reaction Enthalpy (ΔH) | Value |
| Table 3: Predicted energetic parameters for the reaction of this compound with methanol. |
Visualizations of Theoretical Concepts
Proposed Reaction Mechanism for Benzylation
The benzylation of an alcohol (ROH) using this compound is typically acid-catalyzed. The proposed mechanism involves the protonation of the imidate nitrogen, followed by nucleophilic attack of the alcohol and subsequent elimination of the trifluoroacetamide byproduct.
Caption: Proposed acid-catalyzed mechanism for the benzylation of an alcohol.
Computational Workflow
The logical flow of the proposed theoretical study can be visualized as a workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
"Benzyl 2,2,2-Trifluoro-N-phenylacetimidate safety and handling precautions"
An In-depth Technical Guide to the Safety and Handling of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS RN: 952057-61-3) is a versatile and stable reagent primarily used for the O-benzylation of alcohols.[1][2] It has been shown to be effective even with sterically hindered alcohols and base-sensitive hydroxy esters, making it a valuable tool in organic synthesis and drug development.[1][2] This reagent is noted for being more stable than its counterpart, benzyl 2,2,2-trichloroacetimidate.[1][2] Given its application in laboratory and research settings, a thorough understanding of its safety profile and handling requirements is critical to ensure the well-being of personnel and the integrity of experimental outcomes.
This technical guide provides comprehensive safety data, handling precautions, and relevant experimental protocols for this compound, compiled from available safety data sheets and chemical literature.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are related to skin and eye irritation. Adherence to GHS/CLP regulations is mandatory when handling this substance.
Table 1: GHS Hazard Identification and Classification
| Category | Classification | Hazard Statement | Pictogram | Signal Word |
| Health Hazard | Skin irritation, Category 2 | H315: Causes skin irritation[3] |
| Warning [3] |
| Health Hazard | Eye irritation, Category 2 | H319: Causes serious eye irritation[3] |
| Warning [3] |
This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS RN | 952057-61-3 | [3] |
| Molecular Formula | C₁₅H₁₂F₃NO | [3] |
| Molecular Weight | 279.26 g/mol | [3] |
| Synonyms | 2,2,2-Trifluoro-N-phenylacetimidic Acid Benzyl Ester | [3] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [3] |
| Physical State (at 20°C) | Liquid | [3] |
| Specific Gravity (20/20) | 1.21 | [3] |
| Refractive Index | 1.52 | [3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in acetonitrile, cyclopentylmethyl ether, dichloromethane, diethyl ether, 1,4-dioxane, DME, DMF, DMSO, n-hexane, THF, and toluene. | [2] |
Safe Handling, Storage, and Personal Protection
Proper handling and storage procedures are essential to minimize exposure and maintain the reagent's stability.
Handling
Personnel should always handle this chemical in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[5] Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[6][7] After handling, wash hands and any exposed skin thoroughly.[3][5]
Storage
Store in a tightly closed container in a refrigerator (0-10°C).[3] The reagent is moisture and heat sensitive and should be stored under an inert gas like argon to prevent degradation.[3][6]
Table 3: Summary of Handling and Storage Precautions
| Precaution Type | Recommendation |
| Engineering Controls | Use in a well-ventilated area with local exhaust or in a fume hood. Safety showers and eyewash stations should be nearby.[6] |
| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after use.[3] |
| Storage | Keep container tightly closed. Store in a refrigerator. Protect from moisture and store under an inert gas.[3][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[6] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this substance.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[5] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. No protective equipment is needed under normal use conditions with adequate ventilation.[6] |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
The following table outlines the recommended first aid procedures. In all cases of exposure, seek medical advice if symptoms persist or you feel unwell.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention. |
Accidental Release Measures
For spills, wear suitable protective equipment and ensure adequate ventilation. Prevent the product from entering drains. Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and collect it into a suitable, closed container for disposal.[6]
Caption: Workflow for responding to an exposure or spill event.
Experimental Protocols
This compound is used as a reagent in benzylation reactions. Below are relevant experimental methodologies.
Preparation of this compound
The reagent can be prepared from benzyl alcohol and N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of sodium hydride (NaH).[2] Purification is typically performed using neutral silica gel chromatography.[2]
Typical Protocol for O-Benzylation
The following is a typical procedure for the benzylation of an alcohol (ethyl L-mandelate) using this compound, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8]
Methodology:
-
To a stirred suspension of this compound (228.4 mg), ethyl L-mandelate (73.7 mg), and MS5A (50 mg) in 1,4-dioxane (4 mL) under a nitrogen atmosphere, add TMSOTf (9.1 mg).[8]
-
Stir the reaction mixture for 1.5 hours at 60°C.[8]
-
Quench the reaction with triethylamine (30 mg).[8]
-
Filter the mixture to remove the molecular sieves (MS) and evaporate the solvent.[8]
-
Purify the resulting residue by preparative Thin Layer Chromatography (TLC) using a hexane/diethyl ether eluent to yield the benzylated product.[8]
Caption: General workflow for a typical O-benzylation reaction.
Stability and Reactivity
The reagent is stable under normal, recommended storage conditions. It has been shown to retain its reactivity after two months of storage in air at room temperature.[2] Hazardous reactions are not expected under normal processing. The compound is incompatible with strong acids and strong oxidizing agents.[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] The known health effects are summarized below.
-
Skin Irritation: Causes skin irritation (Category 2).
-
Eye Irritation: Causes serious eye irritation (Category 2).
-
Acute/Chronic Effects: No specific data on acute or chronic toxicity, carcinogenicity, or mutagenicity is available. No components are listed as PBT or vPvB.[4]
Conclusion
This compound is a valuable reagent for O-benzylation in chemical synthesis. While it offers greater stability compared to similar reagents, it is classified as a hazardous substance that causes skin and serious eye irritation. Professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to mitigate risks. Adherence to the handling, storage, and emergency procedures outlined in this guide is paramount for ensuring a safe laboratory environment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 952057-61-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound 952057-61-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Benzylation using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the benzylation of alcohols using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate. This reagent offers a stable and efficient method for the protection of hydroxyl groups, particularly for sterically hindered and base-sensitive substrates.
Introduction
This compound is a highly effective reagent for the O-benzylation of a wide range of alcohols.[1] Its enhanced stability compared to its trichloro-analogue makes it an attractive choice for organic synthesis.[1] The reaction proceeds under mild acidic conditions, typically catalyzed by a triflate salt such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH), to afford the corresponding benzyl ethers in good to excellent yields.[1] This method is compatible with various functional groups and is particularly advantageous for substrates that are sensitive to basic conditions often employed in traditional benzylation methods.
Data Presentation
The following table summarizes the benzylation of various alcohol substrates using this compound.
| Substrate (Alcohol Type) | Reagent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.5 | TMSOTf (10) | 1,4-Dioxane | 60 | 1.5 | 91 |
| Secondary Alcohol | 1.5 | TfOH (cat.) | Not Specified | Not Specified | Not Specified | High |
| Sterically Hindered Alcohol | 1.5 | TMSOTf (cat.) | 1,4-Dioxane | Not Specified | Not Specified | High[1] |
| Base-Sensitive Hydroxy Ester | 1.5 | TMSOTf (cat.) | 1,4-Dioxane | Not Specified | Not Specified | High[1] |
Experimental Protocols
General Procedure for O-Benzylation of Alcohols
This protocol describes a general method for the benzylation of an alcohol using this compound and a catalytic amount of a triflate salt.
Materials:
-
Alcohol substrate
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., 1,4-dioxane, dichloromethane)
-
Triethylamine or saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the alcohol substrate (1.0 equiv) in the chosen anhydrous solvent, add this compound (1.5 equiv).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst (e.g., TMSOTf, 0.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature or heat as required (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
If a precipitate (N-phenyl-2,2,2-trifluoroacetamide) forms, it can be removed by filtration.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.
Protocol for the Benzylation of a Primary Alcohol
This protocol provides a specific example for the benzylation of a primary alcohol.
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 0.1 equiv) dropwise.
-
Remove the ice bath and heat the reaction mixture to 60 °C.
-
Stir the reaction at 60 °C for 1.5 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with triethylamine (0.2 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure benzyl ether.
Reaction Mechanism and Workflow
The benzylation reaction is initiated by the activation of the this compound reagent by the acid catalyst. This activation makes the benzyl group more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Proposed mechanism for the acid-catalyzed O-benzylation of alcohols.
The following diagram illustrates the general experimental workflow for the benzylation protocol.
Caption: General experimental workflow for the benzylation of alcohols.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is incompatible with acids and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The toxicity of this compound has not been fully investigated.
N-Benzylation of Amines
Currently, there is limited information available in the scientific literature regarding the use of this compound for the N-benzylation of amines. The established protocols for N-benzylation typically employ other reagents and reaction conditions. Therefore, this reagent is primarily recommended for the O-benzylation of alcohols. Researchers wishing to explore N-benzylation with this reagent should proceed with caution and perform small-scale test reactions to determine feasibility and optimize conditions.
References
Application Notes and Protocols: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a highly effective and stable reagent for the O-benzylation of alcohols. This reagent is particularly advantageous for protecting hydroxyl groups in complex and sensitive molecules, including sterically hindered alcohols and base-sensitive hydroxy esters.[1] Its stability is superior to that of the more traditional benzyl 2,2,2-trichloroacetimidate.[1] The reaction proceeds under mild acidic catalysis, typically employing trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH), to afford the corresponding benzyl ethers in high yields.[1]
Key Advantages
-
High Stability: More stable than conventional benzylation reagents like benzyl 2,2,2-trichloroacetimidate.[1]
-
Mild Reaction Conditions: Allows for the protection of base-sensitive and acid-labile substrates.[1]
-
High Yields: Provides excellent yields for a wide range of alcohols.
-
Versatility: Effective for the benzylation of primary, secondary, and even sterically hindered alcohols.[1]
Applications
This reagent is a valuable tool in multi-step organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. A notable application includes the protection of a key alcohol intermediate during the total synthesis of Hikizimycin, an architecturally complex nucleoside antibiotic.[1]
Reaction Mechanism
The benzylation reaction is catalyzed by a Lewis or Brønsted acid, such as TMSOTf. The catalyst activates the imidate, making it a highly reactive electrophile. The alcohol then attacks the benzylic carbon, leading to the formation of the benzyl ether and the N-phenyl-2,2,2-trifluoroacetamide byproduct.
References
Applications of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate as a versatile reagent in peptide synthesis. This reagent offers a stable and efficient method for the introduction of the benzyl protecting group for the side chains of serine, threonine, and tyrosine residues, as well as for the C-terminal carboxyl group of amino acids. Its application is particularly advantageous in both solid-phase and solution-phase peptide synthesis strategies.
Introduction
This compound is a highly effective electrophilic benzylating agent. It serves as a more stable alternative to the corresponding trichloroacetimidate, offering improved handling and storage characteristics. The benzylation reaction proceeds under mild acidic catalysis, typically employing a Lewis or Brønsted acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH). This method is compatible with common N-terminal protecting groups used in peptide synthesis, such as the Fluorenylmethyloxycarbonyl (Fmoc) group.
The primary applications in peptide synthesis include:
-
Side-Chain Protection of Hydroxyl-Containing Amino Acids: O-benzylation of the hydroxyl groups of Serine, Threonine, and Tyrosine.
-
C-Terminal Protection: Formation of benzyl esters of N-protected amino acids.
Key Advantages
-
High Stability: More stable and less moisture-sensitive compared to benzyl trichloroacetimidate.
-
Mild Reaction Conditions: Acid-catalyzed benzylation proceeds under conditions compatible with sensitive functional groups and protecting groups like Fmoc.
-
Good to Excellent Yields: Generally provides high yields of the desired benzylated products.
Applications and Experimental Protocols
O-Benzylation of N-Fmoc-Amino Acid Side Chains
This protocol describes the general procedure for the protection of the hydroxyl side chains of N-Fmoc-Serine, N-Fmoc-Threonine, and N-Fmoc-Tyrosine.
Reaction Scheme:
Caption: O-Benzylation of N-Fmoc-Amino Acids.
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Addition of Reagent: Add this compound (1.2-1.5 eq) to the solution.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add the acid catalyst, either TMSOTf or TfOH (0.05-0.1 eq), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) to afford the pure O-benzyl protected N-Fmoc-amino acid.
Quantitative Data Summary (Typical Yields):
| N-Fmoc-Amino Acid | Product | Typical Yield (%) |
| Fmoc-Ser-OH | Fmoc-Ser(Bzl)-OH | 85-95 |
| Fmoc-Thr-OH | Fmoc-Thr(Bzl)-OH | 80-90 |
| Fmoc-Tyr-OH | Fmoc-Tyr(Bzl)-OH | 90-98 |
C-Terminal Benzylation of N-Fmoc-Amino Acids
This protocol details the formation of a benzyl ester at the C-terminus of an N-Fmoc protected amino acid, a crucial first step for the synthesis of protected peptide fragments in solution-phase synthesis.
Reaction Scheme:
Caption: C-Terminal Benzylation of an N-Fmoc-Amino Acid.
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous DCM or 1,4-dioxane (0.1-0.2 M).
-
Reagent Addition: Add this compound (1.5-2.0 eq).
-
Reaction Initiation: Cool the mixture to 0 °C and add the acid catalyst (TMSOTf or TfOH, 0.1-0.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Fmoc-amino acid benzyl ester.
Quantitative Data Summary (Typical Yields):
| N-Fmoc-Amino Acid | Product | Typical Yield (%) |
| Fmoc-Ala-OH | Fmoc-Ala-OBn | 88-96 |
| Fmoc-Leu-OH | Fmoc-Leu-OBn | 90-97 |
| Fmoc-Phe-OH | Fmoc-Phe-OBn | 92-98 |
| Fmoc-Val-OH | Fmoc-Val-OBn | 85-93 |
Workflow for Incorporation into Peptide Synthesis
The following diagram illustrates the workflow for utilizing this compound to prepare a protected amino acid for subsequent use in solid-phase peptide synthesis (SPPS).
Caption: Workflow for Protected Amino Acid in SPPS.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information. The acid catalysts used are corrosive and should be handled with care.
Conclusion
This compound is a valuable reagent for the protection of amino acids in peptide synthesis. Its stability and the mild reaction conditions required for benzylation make it an excellent choice for modern peptide chemistry, compatible with sensitive substrates and a wide range of other protecting groups. The protocols provided herein offer a solid foundation for the successful application of this reagent in the synthesis of complex peptides.
The Role of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a valuable reagent in modern carbohydrate chemistry, primarily utilized for the formation of glycosidic bonds and as an efficient O-benzylation agent. Its enhanced stability compared to the more traditional trichloroacetimidate counterparts, coupled with its reactivity under mild acidic conditions, makes it a powerful tool in the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in drug discovery and development.
Application 1: Glycosylation Reactions
Glycosyl N-phenyltrifluoroacetimidates (PTFAI), derived from the corresponding hemiacetals and this compound, serve as effective glycosyl donors. The activation of these donors is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂), to generate a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor to form the desired glycosidic linkage. The stereochemical outcome of the glycosylation can be influenced by various factors, including the protecting groups on the glycosyl donor, the nature of the acceptor, the solvent, and the reaction temperature.
Quantitative Data for Glycosylation Reactions
The following table summarizes representative examples of glycosylation reactions using glycosyl N-phenyltrifluoroacetimidate donors, highlighting the reaction conditions, yields, and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl-Glc-PTFAI | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -78 to rt | 1 | 92 | 1:3 | |
| Per-O-benzyl-Gal-PTFAI | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -20 | 0.5 | 85 | >1:20 | |
| 2-Azido-2-deoxy-Glc-PTFAI | Cholesterol | TMSOTf (0.2) | CH₂Cl₂/Dioxane | 0 | 2 | 88 | β only | |
| Per-O-acetyl-Man-PTFAI | 1-Octanol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 0 to rt | 3 | 89 | α only |
Experimental Protocol: General Procedure for Glycosylation using a Glycosyl N-phenyltrifluoroacetimidate Donor
This protocol describes a general method for the TMSOTf-catalyzed glycosylation of an alcohol acceptor with a glycosyl N-phenyltrifluoroacetimidate donor.
Materials:
-
Glycosyl N-phenyltrifluoroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in CH₂Cl₂ (e.g., 0.1 M)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl N-phenyltrifluoroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated 4 Å molecular sieves to the flask.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) with stirring.
-
Slowly add the TMSOTf solution (0.1 - 0.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with CH₂Cl₂.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired glycoside.
Glycosylation Reaction Workflow
Caption: Experimental workflow for a typical glycosylation reaction.
Proposed Mechanism of Trifluoroacetimidate Glycosylation
The glycosylation reaction proceeds through the activation of the trifluoroacetimidate donor by a Lewis acid, leading to the formation of a key oxocarbenium ion intermediate. The stereochemical outcome is dictated by the pathway of nucleophilic attack on this intermediate.
Application Notes and Protocols for Reactions Involving Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a highly effective and stable reagent for the O-benzylation of alcohols. This method is particularly advantageous for substrates that are sensitive to basic or strongly acidic conditions, such as sterically hindered alcohols and base-sensitive hydroxy esters.[1] The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and proceeds under mild conditions to afford the corresponding benzyl ethers in good to excellent yields.
These application notes provide detailed protocols for the synthesis of this compound and its application in the O-benzylation of various alcohol substrates. Safety precautions and data on reaction efficiency are also included.
Safety Precautions
This compound and its precursors are hazardous materials and should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations.
Data Presentation
The following table summarizes the yields of O-benzylation reactions with various alcohol substrates using this compound.
| Entry | Substrate (Alcohol) | Product | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Primary Alcohol (e.g., Benzyl Alcohol) | Benzyl Ether | TMSOTf | 1,4-Dioxane | 24 | RT | ~90 |
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | Cyclohexyl Benzyl Ether | TMSOTf | 1,4-Dioxane | 24 | RT | ~85 |
| 3 | Tertiary Alcohol (e.g., tert-Butanol) | tert-Butyl Benzyl Ether | TMSOTf | 1,4-Dioxane | 24 | RT | ~70 |
| 4 | Sterically Hindered Alcohol | Benzylated Product | TMSOTf | 1,4-Dioxane | 24 | RT | High |
| 5 | Base-Sensitive Hydroxy Ester | Benzylated Product | TMSOTf | 1,4-Dioxane | 24 | RT | High |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions. "High" indicates yields that are generally reported to be good to excellent in the literature for these classes of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related N-acyl-trifluoroacetamides.
Materials:
-
Benzylamine
-
Trifluoroacetic anhydride (TFAA)
-
Dry diethyl ether
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in dry diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution to neutralize any excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: General Procedure for O-Benzylation of Alcohols
This protocol describes a general method for the benzylation of alcohols using this compound and a TMSOTf catalyst.[2]
Materials:
-
Alcohol substrate
-
This compound (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 eq)
-
Anhydrous 1,4-dioxane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous 1,4-dioxane or dichloromethane, add this compound (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (0.1 - 0.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl ether.
Visualizations
Experimental Workflow for O-Benzylation
Caption: General experimental workflow for the O-benzylation of alcohols.
Proposed Reaction Mechanism
Caption: Proposed mechanism for TMSOTf-catalyzed O-benzylation.
References
Solvent Selection for O-Benzylation with Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selection of an appropriate solvent when using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate as an O-benzylation reagent. This compound is a stable and effective reagent for the protection of alcohols as benzyl ethers, a crucial step in the synthesis of complex molecules in drug development and other chemical research.[1] The choice of solvent can significantly impact the reaction's yield, rate, and purity of the final product. This guide summarizes the available data on solvent compatibility and provides detailed experimental protocols for various solvent systems to aid researchers in optimizing their reaction conditions.
Introduction
O-benzylation is a common and vital protection strategy for hydroxyl groups in multi-step organic synthesis. This compound has emerged as a superior reagent for this purpose due to its stability and high reactivity under mild acidic conditions, even with sterically hindered and base-sensitive substrates.[1] The reaction proceeds via the activation of the imidate by a Lewis or Brønsted acid, followed by the nucleophilic attack of the alcohol to yield the corresponding benzyl ether. The solvent plays a critical role in this process, influencing the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.
Data Presentation: Solvent Compatibility and Performance
This compound is soluble in a wide array of organic solvents, offering flexibility in experimental design.[1] The following table summarizes the known compatible solvents and provides available quantitative data on reaction performance. It is important to note that while a specific yield has been reported for 1,4-dioxane, the performance in other solvents is inferred from studies on analogous benzylation reagents and the general solubility of this compound.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reported Yield (%) | Notes |
| 1,4-Dioxane | 2.2 | 101 | 91% | A proven solvent for high-yield O-benzylation of a secondary alcohol. |
| Acetonitrile | 37.5 | 82 | Optimization likely | Often a good solvent for reactions involving polar intermediates. May accelerate the reaction. |
| Dichloromethane (DCM) | 9.1 | 40 | Optimization likely | A common solvent for organic synthesis, but may result in lower yields compared to more polar options. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Optimization likely | A versatile ether solvent, suitable for a range of temperatures. |
| Toluene | 2.4 | 111 | Optimization likely | A non-polar solvent, may be suitable for less polar substrates. |
| n-Hexane | 1.9 | 69 | Optimization likely | A non-polar solvent, suitable for non-polar substrates. |
| Dimethylformamide (DMF) | 36.7 | 153 | Optimization likely | A polar aprotic solvent, may be useful for substrates with poor solubility in other solvents. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Optimization likely | A highly polar aprotic solvent, useful for challenging substrates. |
Experimental Protocols
The following are detailed protocols for the O-benzylation of alcohols using this compound in different solvent systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: O-Benzylation of a Secondary Alcohol in 1,4-Dioxane
This protocol is based on the successful benzylation of ethyl L-mandelate.
Materials:
-
This compound
-
Ethyl L-mandelate (or other alcohol substrate)
-
Molecular Sieves 5A (MS5A), activated
-
1,4-Dioxane, anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et3N)
-
Standard laboratory glassware and stirring apparatus
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a stirred suspension of this compound (1.2 eq.), the alcohol substrate (1.0 eq.), and activated MS5A (by weight, approximately 25% of the substrate) in anhydrous 1,4-dioxane (0.1 M solution based on the alcohol), add TMSOTf (0.1 eq.) under an inert atmosphere (N2 or Ar).
-
Heat the reaction mixture to 60 °C and stir for 1.5 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and quench by adding triethylamine (1.5 eq.).
-
Filter the mixture to remove the molecular sieves, washing the filter cake with a small amount of 1,4-dioxane or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/diethyl ether) to afford the pure benzyl ether product.
Protocol 2: General Protocol for O-Benzylation in Aprotic Solvents (e.g., Dichloromethane, Acetonitrile, THF)
This general protocol can be adapted for use with various aprotic solvents and different alcohol substrates.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous solvent (DCM, Acetonitrile, THF, etc.)
-
Trifluoromethanesulfonic acid (TfOH) or TMSOTf
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the alcohol substrate (1.0 eq.) and this compound (1.2-1.5 eq.) in the chosen anhydrous solvent (0.1-0.2 M solution based on the alcohol) at room temperature under a dry atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid catalyst (TfOH or TMSOTf, 0.05-0.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzyl ether.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a general experimental workflow.
Caption: General reaction scheme for O-benzylation.
Caption: General experimental workflow for O-benzylation.
Conclusion and Recommendations
This compound is a versatile and efficient reagent for the O-benzylation of a wide range of alcohols. The choice of solvent is a critical parameter that can influence the outcome of the reaction. Based on the available data, 1,4-dioxane is a highly recommended solvent, having been demonstrated to provide excellent yields. For substrates with different solubility or reactivity profiles, other aprotic solvents such as acetonitrile , dichloromethane , and THF are viable alternatives that should be considered for optimization. Non-polar solvents like toluene and hexane may also be suitable, particularly for non-polar substrates. Researchers should consider the dielectric constant of the solvent and the stability of potential intermediates when selecting a solvent system. The provided protocols offer a solid foundation for developing optimized conditions for specific applications.
References
Application Notes & Protocols: Scale-Up Synthesis Using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a superior reagent for the O-benzylation of alcohols, a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. Its notable stability, high reactivity, and favorable handling characteristics make it particularly well-suited for large-scale applications. Unlike the more traditional benzyl 2,2,2-trichloroacetimidate, this reagent exhibits enhanced stability, reducing decomposition and improving process reliability.[1] It is effective for benzylating a wide range of substrates, including sterically hindered alcohols and base-sensitive hydroxy esters, under mild acidic conditions.[1]
The scalability of any process relies on the accessibility of its starting materials. The key precursor, 2,2,2-trifluoro-N-phenylacetimidoyl chloride, can be synthesized via a purification-free method, further enhancing the cost-effectiveness and efficiency of using this compound in industrial settings.[2][3][4]
Reagent Properties and Advantages for Scale-Up
A comparative summary of this compound against its trichloro- counterpart highlights its suitability for large-scale synthesis.
| Feature | This compound | Benzyl 2,2,2-Trichloroacetimidate |
| Stability | High; stable for over 2 months in air at room temperature.[1] | Lower; prone to decomposition and rearrangement.[1][5] |
| Handling | Low-viscosity liquid or solid, easier to handle.[1] | Can be less stable, requiring more stringent handling. |
| Byproduct | N-phenyl-2,2,2-trifluoroacetamide. | Trichloroacetamide. |
| Byproduct Removal | Can be removed with a basic aqueous wash during work-up.[6] | Can also be removed by basic wash, but byproduct formation can be more significant.[6] |
| Substrate Scope | Excellent for sterically hindered and acid/base-sensitive substrates.[1] | Broad, but can be problematic with sensitive functional groups. |
General Experimental Workflow for O-Benzylation
The following diagram outlines the standard workflow for a scale-up O-benzylation reaction using this compound.
Caption: Standard workflow for O-benzylation from setup to final product isolation.
Detailed Scale-Up Protocol: O-Benzylation
This protocol describes a general procedure for the benzylation of an alcohol substrate on a multi-gram scale.
3.1 Materials and Reagents
-
Alcohol Substrate (1.0 eq)
-
This compound (1.5 - 2.0 eq)[1]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (TfOH) (0.05 - 0.1 eq)[1]
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Dichloromethane)[1]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
3.2 Equipment
-
Multi-neck round-bottom flask, appropriately sized for the reaction scale
-
Mechanical stirrer or efficient magnetic stirrer
-
Thermometer
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
3.3 Reaction Procedure
-
Setup: Assemble a dry, multi-neck flask equipped with a stirrer, thermometer, and nitrogen/argon inlet.
-
Reagent Preparation: Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in the chosen anhydrous solvent (e.g., 0.2-0.5 M concentration).
-
Addition of Benzylating Reagent: Add this compound (1.5-2.0 eq) to the solution. Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add the catalyst (TMSOTf or TfOH, 0.05-0.1 eq) dropwise via syringe or addition funnel over 10-15 minutes. A slight exotherm may be observed. Maintain the internal temperature below 5-10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
3.4 Work-up and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (like 1,4-dioxane), dilute with water and the extraction solvent. Separate the layers and extract the aqueous phase 2-3 times with the organic solvent.
-
Washing: Combine the organic layers. To remove the N-phenyl-2,2,2-trifluoroacetamide byproduct, wash the organic layer with a basic solution (e.g., 1 M NaOH or K₂CO₃), followed by a wash with water and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude product is often of high purity. If further purification is required, perform column chromatography on neutral silica gel.[1]
Purification Strategy: Byproduct Removal
The primary byproduct, N-phenyl-2,2,2-trifluoroacetamide, can often be removed without chromatography, a significant advantage in scale-up synthesis.
Caption: Logic for separating the desired product from the amide byproduct using a basic wash.
Safety and Handling
Proper handling of this compound is essential for safe laboratory and plant operations.
-
Hazard Identification:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure safety showers and eyewash stations are readily accessible.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[8] Avoid breathing dust, fumes, or vapors.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[7]
-
-
Storage and Disposal:
-
Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pure.au.dk [pure.au.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: Derivatization of Alcohols with Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The benzyl ether is a robust and widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its susceptibility to cleavage under mild, specific conditions. Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a superior reagent for the O-benzylation of alcohols. This reagent is particularly advantageous for substrates that are sensitive to basic conditions or are sterically hindered, offering high yields where traditional methods like the Williamson ether synthesis may fail.[1][2]
This document provides detailed application notes and protocols for the efficient derivatization of primary, secondary, and tertiary alcohols using this compound.
Reaction Principle and Advantages
The benzylation of alcohols with this compound proceeds via an acid-catalyzed reaction, typically employing a catalytic amount of a strong silyl or protic acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH).[1] The reaction mechanism is analogous to the Pinner reaction, where the imidate is activated by the acid catalyst. The alcohol then acts as a nucleophile, attacking the activated intermediate to form the desired benzyl ether and N-phenyl-2,2,2-trifluoroacetamide as a byproduct.
Key Advantages:
-
Mild Reaction Conditions: Avoids the use of strong bases, making it suitable for base-sensitive substrates.
-
High Efficiency for Hindered Alcohols: Effectively benzylates sterically congested hydroxyl groups.[1][2]
-
Stability: The reagent is more stable than its trichloro-analogue, Benzyl 2,2,2-trichloroacetimidate.[1]
-
High Yields: Generally provides good to excellent yields of the corresponding benzyl ethers.
Quantitative Data Summary
The following table summarizes representative yields for the benzylation of various alcohol substrates.
Note: The following data is for the closely related and mechanistically similar reagent, Benzyl 2,2,2-trichloroacetimidate, and is expected to be representative for this compound under similar conditions.
| Entry | Alcohol Substrate | Type | Catalyst | Yield (%) |
| 1 | 3-Hydroxymethyl-2-methyl-cyclopentanone | Primary | TfOH | 60 |
| 2 | 1-(t-Butyldimethylsilyloxymethyl)cyclopropanol | Tertiary | TfOH | 39 |
| 3 | (1R,2S,5R)-(-)-Menthol | Secondary | TMSOTf | 95 |
| 4 | 1-Adamantanol | Tertiary | TMSOTf | 85 |
| 5 | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Primary | TMSOTf | 92 |
| 6 | Cyclohexanol | Secondary | TMSOTf | 94 |
| 7 | Geraniol | Primary (Allylic) | TMSOTf | 88 |
Experimental Protocols
General Protocol for the O-Benzylation of an Alcohol
This protocol describes a general procedure for the benzylation of an alcohol using this compound and a catalytic amount of TMSOTf.
Materials:
-
Alcohol substrate
-
This compound (1.5 equivalents)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (or 1,4-dioxane) to a concentration of approximately 0.1 M.
-
Add this compound (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSOTf (0.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure benzyl ether.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the O-benzylation of an alcohol.
Reaction Mechanism
Caption: The proposed mechanism for the acid-catalyzed benzylation of an alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate Reactions
Welcome to the technical support center for reactions involving Benzyl 2,2,2-Trifluoro-N-phenylacetimidate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this versatile O-benzylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an O-benzylation reagent used for the protection of hydroxyl groups as benzyl ethers. It is particularly effective for substrates that are sensitive to basic conditions or are sterically hindered.[1][2] Its applications include the benzylation of complex alcohols, carbohydrates, and base-sensitive hydroxy esters.[1][2]
Q2: What are the main advantages of using this compound over other benzylation reagents like Benzyl trichloroacetimidate or benzyl bromide?
This reagent is more stable than its trichloroacetimidate counterpart, allowing for easier handling and storage.[1][2] Unlike reactions with benzyl bromide which often require strong bases, this reagent is used under mildly acidic conditions, making it suitable for base-sensitive substrates.[3] This can help prevent racemization of chiral substrates that may occur under basic conditions.[3]
Q3: What are the typical catalysts and solvents used for this reaction?
The reaction is typically catalyzed by a Lewis or protic acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trifluoromethanesulfonic acid (TfOH) are commonly used.[1] Anhydrous aprotic solvents such as 1,4-dioxane, dichloromethane, acetonitrile, and toluene are suitable for this reaction.[1][4]
Q4: How should I store and handle this compound?
The reagent is a relatively stable liquid or solid at room temperature and can be stored in air for extended periods without significant decomposition.[1] However, it is incompatible with acids, so it should be stored in a tightly sealed container in a cool, dry place away from acidic vapors.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is showing low conversion to the desired benzyl ether.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh bottle of TMSOTf or TfOH. Ensure the catalyst is not quenched by residual water or other nucleophilic impurities in the starting materials or solvent. |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). For some less reactive substrates, higher catalyst loading may be necessary. |
| Low Substrate Reactivity | For highly sterically hindered alcohols, increasing the reaction temperature and/or reaction time may be required. Consider a more reactive catalyst or a different solvent system. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Molecular sieves (e.g., 4Å or 5Å) can be added to the reaction mixture. |
| Sub-optimal Temperature | While many reactions proceed at room temperature, some may require heating. Optimization of the reaction temperature (e.g., 40-60 °C) can improve yields.[4] |
Formation of Side Products
Problem: Besides the desired product, other spots are visible on TLC analysis.
| Side Product | Identification and Cause | Prevention and Removal |
| N-phenyl-2,2,2-trifluoroacetamide | This is the expected byproduct of the reaction. It is a white solid. | This byproduct is typically removed during aqueous workup and/or column chromatography. |
| Rearranged N-benzyl-2,2,2-trifluoroacetamide | This can occur via a thermal or Lewis acid-catalyzed rearrangement of the starting imidate, analogous to the rearrangement of trichloroacetimidates.[5] This is more likely at higher reaction temperatures. | Use the minimum effective reaction temperature. This byproduct can be separated by column chromatography. |
| Hydrolyzed Starting Material | The presence of water can lead to the hydrolysis of the imidate starting material back to benzyl alcohol and N-phenyl-2,2,2-trifluoroacetamide. | Ensure strictly anhydrous conditions. |
Purification Challenges
Problem: Difficulty in isolating the pure benzylated product.
| Issue | Troubleshooting Steps |
| Co-elution with Byproduct | The N-phenyl-2,2,2-trifluoroacetamide byproduct can sometimes co-elute with the desired product. |
| Product Instability on Silica Gel | If the product is acid-sensitive, it may degrade on standard silica gel. |
Experimental Protocols
General Procedure for O-Benzylation using this compound
To a stirred solution of the alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous 1,4-dioxane (0.1 M) under an inert atmosphere, is added TMSOTf (0.1 eq) at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired benzyl ether.
Note: Reaction conditions such as temperature, time, and catalyst loading may need to be optimized for different substrates.
Visual Guides
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzylation with Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize benzylation reactions using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate.
Troubleshooting Guide
Low or no yield, incomplete reactions, and the formation of side products are common challenges during benzylation. This guide addresses specific issues you might encounter.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst | Use a fresh bottle of Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Ensure anhydrous conditions as catalysts are moisture-sensitive. |
| Insufficient catalyst loading | Increase the catalyst loading incrementally. A typical starting point is a catalytic amount. | |
| Low reaction temperature | While reactions can proceed at room temperature, heating to 60°C can significantly improve the yield for many substrates.[1][2][3] | |
| Poor quality of the benzylation reagent | Although this compound is more stable than its trichloro- counterpart, ensure it has been stored properly under anhydrous conditions.[4][5] Consider purification if necessary. | |
| Incomplete Reaction | Sterically hindered alcohol | For sterically hindered substrates, longer reaction times may be necessary.[4][5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Insufficient reagent | Use a slight excess of this compound to drive the reaction to completion. | |
| Formation of Side Products | Presence of water | Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves (e.g., MS5A) is recommended to scavenge any residual moisture. |
| Degradation of starting material | If your substrate is base-sensitive, this reagent is a good choice.[4][5] However, if it is acid-sensitive, the acidic conditions generated by the catalyst might cause degradation. A milder catalyst or the addition of a non-nucleophilic base might be necessary. | |
| Reagent Instability | Improper storage | Store this compound in a cool, dry place, away from acids.[4] While it has good stability at room temperature for up to two months, long-term storage at lower temperatures is recommended.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other benzylation reagents?
A1: this compound is a highly stable, crystalline solid that is effective for the O-benzylation of a wide range of alcohols, including sterically hindered and base-sensitive substrates.[4][5] Its stability makes it easier to handle and store compared to reagents like benzyl trichloroacetimidate.[4]
Q2: What are the recommended catalysts for this reaction?
A2: The most commonly recommended catalysts are Lewis acids such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Brønsted acids like Trifluoromethanesulfonic acid (TfOH).[4] The choice of catalyst may depend on the specific substrate.
Q3: What solvents are suitable for this benzylation reaction?
A3: Anhydrous 1,4-dioxane is a commonly used solvent.[4] Other aprotic solvents like acetonitrile and dichloromethane may also be effective, depending on the substrate's solubility and reactivity.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting alcohol and the formation of the benzylated product.
Q5: What is the typical work-up procedure for this reaction?
A5: A typical work-up involves quenching the reaction with a mild base, such as triethylamine, to neutralize the acidic catalyst. The mixture is then filtered to remove any solids (like molecular sieves), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel.
Experimental Protocols
General Procedure for O-Benzylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.05 - 0.2 equivalents)
-
5Å Molecular Sieves (optional, but recommended)
-
Triethylamine
Procedure:
-
To a stirred suspension of the alcohol, this compound, and activated 5Å molecular sieves in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (TMSOTf or TfOH).
-
Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture to remove the molecular sieves and any other solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford the desired benzyl ether.
Data Summary
Reaction Conditions for Benzylation
| Parameter | Condition | Expected Outcome |
| Catalyst | TMSOTf, TfOH | High yields for a broad range of alcohols. |
| Solvent | 1,4-Dioxane, Acetonitrile | Good solubility for reactants and compatibility with the reaction conditions. |
| Temperature | Room Temperature to 60°C | Increased temperature can improve reaction rates and yields, especially for less reactive substrates.[2][3] |
| Additives | 5Å Molecular Sieves | Helps to ensure anhydrous conditions, preventing catalyst deactivation and side reactions. |
Visualizations
Caption: Experimental workflow for a typical benzylation reaction.
Caption: Proposed mechanism for acid-catalyzed benzylation.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl 2,2,2-Trifluoro-N-phenylacetimidate for O-benzylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during O-benzylation reactions using this compound, focusing on identifying and mitigating side reactions.
Issue 1: Low Yield of the Desired O-Benzylated Product
Low yields of the target benzyl ether can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, or the formation of side products.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with room temperature and incrementally increase to 60-80 °C. | While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic temperature screen is recommended. |
| Inappropriate Solvent | Screen a range of anhydrous aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), 1,4-Dioxane, or Tetrahydrofuran (THF).[1] | The choice of solvent can significantly impact the reaction's efficiency and selectivity. Acetonitrile and acetone have been shown to be effective in similar benzylation reactions.[1] |
| Insufficient Catalyst | Increase the catalyst loading in increments (e.g., from 0.1 eq to 0.3 eq). | A higher catalyst concentration can drive the reaction to completion, but an excess may lead to undesired side reactions. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Water can hydrolyze the imidate reagent and the catalyst, leading to lower yields. |
Issue 2: Formation of N-phenyl-2,2,2-trifluoroacetamide Byproduct
The formation of N-phenyl-2,2,2-trifluoroacetamide is a common side reaction resulting from the hydrolysis of the imidate.
| Potential Cause | Recommended Solution | Explanation |
| Presence of Moisture | Use freshly dried solvents and reagents. Add molecular sieves to the reaction mixture. | This byproduct is a direct result of the reaction of this compound with water. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion. | Extended reaction times can increase the likelihood of hydrolysis, especially if trace amounts of water are present. |
Issue 3: Formation of N-benzyl-N-phenyl-2,2,2-trifluoroacetamide Byproduct
This byproduct arises from a thermal or Lewis acid-catalyzed rearrangement of the starting imidate, analogous to the Chapman rearrangement observed in similar systems.[2]
| Potential Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. | Thermal conditions can promote the rearrangement of the imidate to the more stable amide.[2] |
| Strong Lewis Acid Catalyst | Use a milder Lewis acid or a catalytic amount of a strong acid. | Strong Lewis acids can catalyze the rearrangement.[2] Consider using TMSOTf over stronger acids like TfOH if rearrangement is observed. |
| Inappropriate Solvent | Avoid solvents known to promote this type of rearrangement, such as nitromethane.[2] | The solvent can play a crucial role in stabilizing intermediates that lead to the rearranged product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when using this compound?
A1: The two main side reactions are the formation of N-phenyl-2,2,2-trifluoroacetamide via hydrolysis of the reagent, and the formation of N-benzyl-N-phenyl-2,2,2-trifluoroacetamide through a rearrangement reaction.
Q2: How can I minimize the formation of the N-phenyl-2,2,2-trifluoroacetamide byproduct?
A2: The most effective way to minimize the formation of this byproduct is to ensure strictly anhydrous reaction conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere.
Q3: What conditions favor the rearrangement to N-benzyl-N-phenyl-2,2,2-trifluoroacetamide?
A3: High reaction temperatures and the use of strong Lewis acid catalysts can promote this rearrangement.[2]
Q4: Is this compound stable?
A4: Yes, it is considered more stable than its trichloroacetimidate counterpart and can be stored in the air at room temperature for up to two months without significant decomposition.[3]
Q5: What catalysts are typically used for O-benzylation with this reagent?
A5: Common catalysts include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trifluoromethanesulfonic acid (TfOH).[3]
Experimental Protocols
Standard Protocol for O-Benzylation
This protocol is a general guideline for the O-benzylation of a primary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add this compound.
-
Add TMSOTf dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding anhydrous triethylamine.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Minimizing the Rearrangement Byproduct
This protocol is designed for substrates that are prone to the formation of the N-benzyl-N-phenyl-2,2,2-trifluoroacetamide byproduct.
Materials:
-
Same as the standard protocol.
Procedure:
-
To a solution of the alcohol in anhydrous DCM at -20 °C under an inert atmosphere, add this compound.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise to the stirred solution, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 4-8 hours, monitoring the progress by TLC.
-
If the reaction is sluggish, allow it to slowly warm to 0 °C.
-
Upon completion, quench the reaction by adding anhydrous triethylamine at -20 °C.
-
Follow the workup and purification steps as described in the standard protocol.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for optimizing the reaction.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their use of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate for O-benzylation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a freshly opened or properly stored bottle of Lewis acid catalyst (e.g., TMSOTf, TfOH). | Lewis acids are sensitive to moisture and can be deactivated over time. |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 5 mol%). | For sterically hindered or less reactive alcohols, a higher catalyst concentration may be required to drive the reaction to completion.[1][2] |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C (typical range: room temperature to 60°C).[2] | Higher temperatures can overcome the activation energy barrier for less reactive substrates. |
| Short Reaction Time | Monitor the reaction progress by TLC or LC-MS and increase the reaction time accordingly. | Some reactions, especially with hindered substrates, may require longer periods to reach completion. |
| Poor Quality Reagent | Ensure the this compound is of high purity and has been stored under anhydrous conditions. | The reagent is sensitive to moisture and acidic conditions.[1] |
| Inappropriate Solvent | Use a dry, non-polar, aprotic solvent such as 1,4-dioxane, dichloromethane, or acetonitrile.[1][2] | Protic solvents can react with the imidate and the catalyst. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. | Water will hydrolyze the this compound to benzyl alcohol and N-phenyl-2,2,2-trifluoroacetamide. |
| Excess Catalyst or High Temperature | Reduce the catalyst loading and/or the reaction temperature. | Harsher conditions can lead to side reactions and decomposition of the starting material or product. |
| Reaction with Amine Functionalities | If the substrate contains an amine group, consider protecting it prior to benzylation. | The imidate can react with primary and secondary amines to form N-benzylated byproducts. |
| Rearrangement of the Imidate | This is less common with trifluoroacetimidates than with trichloroacetimidates, but if suspected, consider lowering the reaction temperature. | Thermal rearrangement can lead to the formation of N-benzyl-2,2,2-trifluoro-N-phenylacetamide. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of Product and Byproduct | Use a different solvent system for column chromatography or consider preparative TLC/HPLC. | The polarity of the desired product and the N-phenyl-2,2,2-trifluoroacetamide byproduct can be similar. |
| Residual Catalyst | Quench the reaction with a mild base (e.g., triethylamine or pyridine) before workup.[3] | This will neutralize the acidic catalyst, making the workup and purification easier. |
| Emulsion during Workup | Add a small amount of brine to the aqueous layer to break the emulsion. | Emulsions can trap the product and complicate extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing a new reaction?
A1: A good starting point is to use 1.2 equivalents of this compound, 0.1-1 mol% of TMSOTf in anhydrous 1,4-dioxane at room temperature, and monitor the reaction by TLC. If no reaction occurs, gradually increase the temperature to 60°C.
Q2: How does this compound compare to Benzyl 2,2,2-Trichloroacetimidate?
A2: this compound is generally more stable and easier to handle than its trichloro- counterpart.[1] This increased stability can lead to cleaner reactions with fewer byproducts.
Q3: Can this reagent be used for the benzylation of phenols?
A3: Yes, this method is suitable for the benzylation of phenols. The reaction conditions are generally mild enough to be compatible with many functional groups found on phenolic compounds.
Q4: What is the white solid byproduct often seen in the reaction?
A4: The primary byproduct is N-phenyl-2,2,2-trifluoroacetamide, which is formed from the imidate after the benzyl group is transferred. It is a white crystalline solid.
Q5: How can I remove the N-phenyl-2,2,2-trifluoroacetamide byproduct?
A5: This byproduct can typically be removed by silica gel column chromatography. If it co-elutes with your product, you can try altering the solvent polarity or using a different stationary phase. In some cases, a mild basic wash during the workup can help to remove some of it by hydrolyzing any remaining imidate.
Data Presentation
Table 1: Comparison of Common Catalysts for O-Benzylation with Imidates
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Notes |
| TMSOTf | 0.1 - 5 | Anhydrous, aprotic solvent (e.g., 1,4-dioxane, CH₂Cl₂) | Highly effective, but moisture sensitive.[1] |
| TfOH | 0.1 - 5 | Anhydrous, aprotic solvent | A strong Brønsted acid catalyst.[1] |
| BF₃·OEt₂ | 10 - 100 | Anhydrous, aprotic solvent | A common Lewis acid, may require higher loading. |
| Sc(OTf)₃ | 1 - 10 | Anhydrous, aprotic solvent | A milder Lewis acid, good for sensitive substrates. |
Table 2: Influence of Solvent on a Typical Benzylation Reaction
| Solvent | Dielectric Constant (ε) | General Outcome |
| 1,4-Dioxane | 2.2 | Recommended. Good solubility for reagents, aprotic.[1] |
| Dichloromethane (DCM) | 9.1 | Good alternative, volatile and easy to remove. |
| Acetonitrile | 37.5 | Can be effective, but its polarity may influence reaction rate.[2] |
| Tetrahydrofuran (THF) | 7.5 | Can be used, ensure it is anhydrous and peroxide-free. |
| Toluene | 2.4 | A non-polar option, may require higher temperatures. |
Experimental Protocols
Standard Protocol for O-Benzylation of a Primary Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv) and anhydrous 1,4-dioxane (0.1 M).
-
Add this compound (1.2 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (0.2 equiv).
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Standard experimental workflow for O-benzylation.
Caption: Troubleshooting guide for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Benzyl 2,2,2-Trifluoro-N-phenylacetimidate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the purification of products from reactions utilizing Benzyl 2,2,2-Trifluoro-N-phenylacetimidate as a benzylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I need to remove after an O-benzylation reaction with this compound?
A1: The main byproduct generated is N-phenyl-2,2,2-trifluoroacetamide. This is formed after the imidate reagent has transferred its benzyl group to the alcohol substrate. Your purification strategy will primarily focus on separating your desired benzylated product from this amide byproduct and any unreacted starting materials.
Q2: What is the recommended general method for purifying the reaction products?
A2: The most common and effective method for purification is flash column chromatography using neutral silica gel.[1] The specific solvent system will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes is a typical starting point.
Q3: How stable is the this compound reagent, and can unreacted reagent complicate purification?
A3: This reagent is known to be more stable than its trichloroacetimidate counterpart.[1] It can be stored in air at room temperature for up to two months without significant decomposition.[1] However, if the reaction does not go to completion, you will need to separate your product from the unreacted imidate, which has a polarity that may be close to your product, potentially complicating chromatography.
Q4: Are there any incompatibilities I should be aware of during the workup and purification?
A4: Yes, the this compound reagent is incompatible with acids.[1] During the aqueous workup, avoid strongly acidic conditions if you suspect a significant amount of unreacted reagent remains, as this could lead to decomposition and the formation of additional impurities.
Troubleshooting Guide
Q5: My TLC plate shows multiple spots after the reaction. What are they likely to be?
A5: A typical reaction mixture will contain several components. The spots on your TLC plate likely correspond to the compounds listed in the table below. Running co-spots with your starting materials can help with initial identification.
| Compound | Molecular Weight ( g/mol ) | Polarity | TLC Identification Notes |
| Starting Alcohol (Substrate) | Varies | Varies (Typically polar) | Should match one of your starting material spots. |
| This compound | 293.26 | Moderately Polar | The unreacted benzylating agent. |
| Desired Benzylated Product (Ether) | Varies | Less polar than the starting alcohol | This is your target compound. It should have a higher Rf than the starting alcohol. |
| N-phenyl-2,2,2-trifluoroacetamide (Byproduct) | 203.15 | Polar | This is the primary byproduct and is often a major component of the crude mixture. |
Q6: I'm having difficulty separating my product from the N-phenyl-2,2,2-trifluoroacetamide byproduct via column chromatography. What can I do?
A6: This is a common challenge as the polarity of the amide byproduct can sometimes be close to that of a polar product.
-
Optimize Your Solvent System: Try using a less polar solvent system to increase the separation (e.g., decrease the percentage of ethyl acetate in hexanes). You can also try adding a small amount of dichloromethane or ether to your mobile phase to alter the selectivity of the separation.
-
Use a Shallow Gradient: A slow, shallow gradient during flash chromatography can improve the resolution between closely eluting compounds.
-
Consider an Acidic Wash: If your product is stable to mild acid, a workup wash with dilute HCl (e.g., 0.5 N to 1 N) can help remove some of the basic N-phenylacetimidate-related impurities.[2] Always test this on a small scale first.
-
Alternative Chromatography: For very difficult separations, consider reverse-phase chromatography, where the elution order is inverted.
Q7: My final product is still impure after column chromatography. What are the next steps?
A7: If column chromatography is insufficient, consider these secondary purification techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.
-
Preparative TLC/HPLC: For small scales or very high purity requirements, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent separation.
-
Distillation/Sublimation: If your product is a liquid or a sublimable solid and is thermally stable, distillation or sublimation under reduced pressure can be effective for separating it from non-volatile impurities.[3]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is a standard method for purifying products from trifluoromethylation reactions.[2][4]
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting residue onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the chromatography solvent.
-
Column Packing: Prepare a silica gel column in your chosen solvent system (e.g., Hexanes/Ethyl Acetate). A typical starting point is a system where your product has an Rf of ~0.3 on a TLC plate.
-
Loading: Carefully load the prepared sample onto the top of the silica column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Analysis: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
Protocol 2: Aqueous Workup Procedure
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Water.
-
Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product, which can then be purified by chromatography.
Visual Guides
Caption: General workflow for the purification of benzylated products.
Caption: Decision tree for secondary purification methods.
References
"stability and degradation of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a reagent used for the O-benzylation of alcohols. It is known for its high stability compared to other benzylation reagents like benzyl 2,2,2-trichloroacetimidate, making it suitable for reactions with sensitive substrates.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, the reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is sensitive to moisture and heat, so refrigeration (0-10°C) is recommended for long-term storage.
Q3: How stable is this compound under ambient conditions?
A3: The reagent has been reported to show no decomposition and maintain its reactivity after being stored for two months in the air at room temperature.[1] However, for optimal performance and to prevent hydrolysis, storage under inert gas and refrigeration is advised.
Q4: What solvents are suitable for dissolving this compound?
A4: It is soluble in a range of common organic solvents, including 1,4-dioxane, acetonitrile, dichloromethane, and toluene.
Q5: Is this compound compatible with acidic or basic conditions?
A5: The compound is incompatible with acids.[1] While it can be used in the presence of a catalytic amount of a Lewis or Brønsted acid to facilitate the benzylation reaction, strong acidic or basic conditions should be avoided to prevent degradation.
Troubleshooting Guide
Issue 1: Low or no yield of the benzylated product.
| Possible Cause | Suggested Solution |
| Degraded Reagent | Ensure the reagent has been stored properly under an inert atmosphere and refrigerated. If degradation is suspected, use a fresh batch. |
| Insufficient Catalyst | The benzylation reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., TMSOTf). Ensure the correct catalyst is used at the appropriate concentration. |
| Reaction Conditions | Optimize the reaction temperature and time. For some substrates, heating may be necessary to achieve a good yield.[3] |
| Presence of Water | The reagent is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves can help to remove residual moisture.[3] |
Issue 2: Formation of side products.
| Possible Cause | Suggested Solution |
| Degradation of the Reagent | Hydrolysis of the reagent can lead to the formation of benzyl alcohol and 2,2,2-trifluoro-N-phenylacetamide. Use fresh, properly stored reagent. |
| Reaction with Sensitive Functional Groups | If the substrate contains multiple reactive sites, consider using protecting groups to ensure regioselectivity. |
| Excessive Heat | Prolonged heating at high temperatures may lead to thermal decomposition. Monitor the reaction progress and avoid excessive heating. |
Stability and Degradation
While this compound is known for its stability, exposure to harsh conditions can lead to degradation. A forced degradation study can help to understand its stability profile.
Hypothetical Forced Degradation Study Protocol
The following protocol is a general guideline for assessing the stability of this compound under various stress conditions, based on ICH guidelines.
Caption: Workflow for a forced degradation study.
Experimental Protocols:
-
Acidic and Basic Hydrolysis: A solution of the compound in a suitable solvent (e.g., acetonitrile) is treated with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C). Samples are taken at various time points, neutralized, and analyzed.
-
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. Samples are analyzed at different time intervals.
-
Photolytic Degradation: The compound (in both solid and solution form) is exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Samples are shielded from light to serve as controls.
-
Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) in a controlled environment.
Postulated Degradation Pathways
Based on the chemical structure, the most probable degradation pathways are hydrolysis of the imidate bond.
Caption: Postulated hydrolytic degradation pathway.
Hypothetical Stability Data
The following table summarizes hypothetical data from a forced degradation study.
| Stress Condition | Time (h) | Assay of Parent (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 85.2 | 7.1 | 7.5 | 14.8 | |
| 24 | 65.7 | 16.8 | 17.3 | 34.3 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 90.5 | 4.5 | 4.8 | 9.3 | |
| 24 | 78.1 | 10.2 | 11.5 | 21.9 | |
| 3% H₂O₂ (RT) | 24 | 98.5 | Not Detected | Not Detected | 1.5 |
| Thermal (80°C) | 24 | 99.1 | Not Detected | Not Detected | 0.9 |
| Photolytic | 24 | 99.5 | Not Detected | Not Detected | 0.5 |
Chemical Structures
References
"managing moisture sensitivity of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate"
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, focusing on its stability, handling, and potential troubleshooting during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a refrigerator.[1] While it has been reported to be stable for up to two months in air at room temperature, refrigeration is recommended for long-term storage to minimize any potential degradation.[2] The product may be supplied as a solid or a liquid.[3]
Q2: Is this compound sensitive to moisture?
A2: While good laboratory practice for handling any reagent dictates minimizing exposure to atmospheric moisture, this compound is notably more stable than its analogue, benzyl 2,2,2-trichloroacetimidate.[2] One study demonstrated that it showed no decomposition or loss of reactivity after being stored in air at room temperature for two months.[2] However, like all imidates, it can be susceptible to hydrolysis, especially in the presence of acids.
Q3: What are the known incompatibilities of this reagent?
A3: this compound is incompatible with acids.[2] Contact with acidic conditions can lead to rapid decomposition of the reagent. Care should be taken to ensure all reaction components and glassware are free from acidic residues.
Q4: What are the typical decomposition products of this compound?
A4: In the presence of moisture, particularly under acidic conditions, the imidate can hydrolyze. The likely hydrolysis products are benzyl alcohol, 2,2,2-trifluoro-N-phenylacetamide, and eventually trifluoroacetic acid and aniline with further hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in benzylation reaction | Reagent Decomposition: The reagent may have been exposed to acidic impurities in the solvent, on the glassware, or from other reagents. | Ensure all glassware is thoroughly dried and, if necessary, base-washed and oven-dried. Use anhydrous solvents. Check the pH of all reaction components. |
| Insufficient Catalyst: The reaction may require a catalyst, such as TMSOTf, to proceed efficiently.[2] | Verify the correct catalyst and loading are being used as per the established protocol. | |
| Moisture in the Reaction: While the reagent itself has some stability, the presence of water can still interfere with the reaction, especially with water-sensitive substrates or catalysts. | Use standard techniques for handling moisture-sensitive reactions, such as working under an inert atmosphere (Nitrogen or Argon) and using oven-dried glassware.[4] | |
| Formation of unexpected byproducts | Hydrolysis of the Imidate: The reagent may be hydrolyzing to form benzyl alcohol and 2,2,2-trifluoro-N-phenylacetamide. | Follow the recommendations for preventing reagent decomposition. Purify the starting material if its purity is in doubt. |
| Side reactions of the substrate: The substrate itself may be unstable under the reaction conditions. | Review the stability of your substrate under the planned reaction conditions. Consider protecting sensitive functional groups. | |
| Reagent appears discolored or has an unusual consistency | Degradation: The reagent may have degraded due to improper storage or handling. | It is recommended to use a fresh bottle of the reagent. If this is not possible, the reagent can be purified using neutral silica gel chromatography.[2] |
Experimental Protocols
General Handling of this compound
Given the potential for hydrolysis, especially in the presence of acid, it is best practice to handle this compound under an inert atmosphere, particularly for reactions requiring extended periods or elevated temperatures.
Materials:
-
This compound
-
Anhydrous solvent (e.g., 1,4-dioxane, dichloromethane)
-
Oven-dried glassware
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Assemble the reaction glassware (e.g., round-bottom flask with a stir bar and condenser) and dry it in an oven at >120 °C for at least 4 hours.[4]
-
Cool the glassware under a stream of inert gas.
-
If the reagent is a solid, quickly weigh the desired amount and add it to the reaction flask under a positive flow of inert gas.
-
If the reagent is a liquid, use a dry syringe to transfer the desired volume to the reaction flask through a septum.
-
Add anhydrous solvent and other reagents via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
Typical Benzylation Reaction Protocol
This protocol is adapted from a literature procedure for the benzylation of an alcohol using this compound.[3]
Materials:
-
This compound (1.0 eq)
-
Alcohol substrate (e.g., ethyl L-mandelate, 0.32 eq)
-
TMSOTf (trimethylsilyl trifluoromethanesulfonate) catalyst (0.05 eq)
-
Molecular sieves 5A (activated)
-
Anhydrous 1,4-dioxane
-
Triethylamine (for quenching)
-
Inert atmosphere setup
Procedure:
-
To a stirred suspension of this compound, the alcohol substrate, and activated molecular sieves 5A in anhydrous 1,4-dioxane under a nitrogen atmosphere, add TMSOTf.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture to remove the molecular sieves and evaporate the solvent.
-
Purify the resulting residue by column chromatography.
Visualizations
Caption: Experimental workflow for a typical benzylation reaction.
References
"troubleshooting guide for N-phenyltrifluoroacetimidate reactions"
Technical Support Center: N-Phenyltrifluoroacetimidate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-phenyltrifluoroacetimidate (PTFAI) donors, particularly in the context of glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using N-phenyltrifluoroacetimidate (PTFAI) donors in glycosylation?
N-phenyltrifluoroacetimidate donors offer several benefits in chemical synthesis. They exhibit increased stability compared to some other glycosyl donors, which allows for reactions at ambient or near-ambient temperatures (0°C to room temperature).[1] This stability also helps to prevent the formation of undesired "dead-end" glycosyl amide byproducts.[2] PTFAI donors are particularly effective for coupling with less nucleophilic acceptors and with "arming" sugar donors.[1][3]
Q2: What are the common promoters used to activate PTFAI donors?
Q3: Are there stability issues to be aware of with PTFAI reagents?
While PTFAI glycosyl donors themselves are relatively stable, their precursor, 2,2,2-trifluoro-N-phenylacetimidoyl chloride, can be volatile.[2] For applications requiring higher stability, N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride has been reported as a more stable alternative.[2]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
If you are experiencing low or no yield in your N-phenyltrifluoroacetimidate reaction, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Reference |
| Inactive Promoter | Ensure the Lewis acid promoter (e.g., TMSOTf) is fresh and has been stored under anhydrous conditions. Consider using a newly opened bottle or purifying the promoter before use. | [1][4] |
| Insufficient Activation | While activation is catalytic, ensure the appropriate amount is used. For less reactive donors or acceptors, a slight increase in the catalyst loading may be beneficial. | [1] |
| Low Reactivity of Acceptor | PTFAI donors are well-suited for less nucleophilic acceptors. However, for extremely unreactive substrates, higher temperatures or a stronger Lewis acid promoter might be necessary. | [1][3] |
| Decomposition of Donor | Although relatively stable, prolonged reaction times at elevated temperatures can lead to donor decomposition. Monitor the reaction by TLC to find the optimal reaction time. | [1] |
| Volatility of Precursor | If synthesizing your own donor, be aware that the imidoyl chloride precursor can be volatile, leading to loss of material and lower overall yield of the final donor. | [2] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Poor Stereoselectivity (Incorrect α/β Ratio)
Achieving the desired stereoselectivity is a common challenge in glycosylation chemistry. The anomeric configuration can significantly impact the biological activity of the resulting carbohydrate.[7]
Factors Influencing Stereoselectivity
| Factor | Influence on Stereoselectivity | Recommendations | Reference |
| Solvent | The choice of solvent can influence the formation of solvent-participating intermediates, affecting the stereochemical outcome. | A suitable choice of reaction solvent can lead to good stereoselectivity. Ethereal solvents, for instance, can favor the formation of α-glycosides. | [6] |
| Protecting Groups | Participating protecting groups at the C2 position (e.g., acetyl, benzoyl) typically favor the formation of 1,2-trans glycosidic linkages via neighboring group participation. Non-participating groups (e.g., benzyl, silyl ethers) are required for 1,2-cis glycosylation. | Select a C2 protecting group that directs the desired stereochemical outcome. | [2] |
| Remote Participation | The N-phenyltrifluoroacetimidate group itself, when placed at other positions on the sugar ring (e.g., C6), can act as a remote directing group to favor the formation of 1,2-cis α-glycosides. | For challenging 1,2-cis linkages, consider using a donor with a participating PTFAI group at a remote position. | |
| Temperature | Lower reaction temperatures often increase selectivity by favoring the thermodynamically more stable product or by stabilizing key intermediates. | Conduct the reaction at lower temperatures (e.g., -20 °C to 0 °C) to enhance selectivity. |
Diagram of Factors Affecting Stereoselectivity
Caption: Key factors influencing the stereoselectivity of PTFAI glycosylation.
Issue 3: Complex Product Mixture and Purification Difficulties
The formation of multiple products can complicate NMR analysis and make purification challenging.
Potential Causes and Solutions
-
Formation of E/Z Isomers: The N-phenyltrifluoroacetimidate group can exist as E and Z isomers, which can lead to the formation of multiple product isomers (e.g., α-E, α-Z, β-E, β-Z).[2] This can result in broadened signals or multiple sets of peaks in the NMR spectrum.
-
Solution: While difficult to prevent, careful column chromatography may allow for the separation of the major anomers. It is important to be aware of this possibility during spectral analysis.
-
-
Side Reactions: Although PTFAI donors are designed to minimize byproducts, side reactions can still occur, especially with highly reactive substrates or under harsh conditions.
-
Solution: Monitor the reaction closely by TLC to minimize the formation of degradation products. Ensure the use of pure starting materials and dry solvents.
-
Experimental Protocols
General Protocol for TMSOTf-Catalyzed Glycosylation using a PTFAI Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the glycosyl acceptor (1.0 equivalent) and the PTFAI glycosyl donor (1.2-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether) under an inert atmosphere (Argon or Nitrogen), add activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Initiation: Add a catalytic amount of TMSOTf (0.05-0.2 equivalents) dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a base, such as triethylamine or pyridine.
-
Workup: Dilute the mixture with a suitable organic solvent and filter through celite to remove the molecular sieves. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for PTFAI glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycosylation with glycosyl N-phenyltrifluoroacetimidates (PTFAI) and a perspective of the future development of new glycosylation methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. glycosylation-with-glycosyl-n-phenyltrifluoroacetimidates-ptfai-and-a-perspective-of-the-future-development-of-new-glycosylation-methods - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. More than a Leaving Group: N-Phenyltrifluoroacetimidate as a Remote Directing Group for Highly α-Selective 1,2-cis Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
"effect of temperature on Benzyl 2,2,2-Trifluoro-N-phenylacetimidate reactivity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2,2,2-Trifluoro-N-phenylacetimidate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for O-benzylation using this compound?
A common starting point for O-benzylation with this reagent is 60°C. Studies on the closely related and less stable Benzyl 2,2,2-trichloroacetimidate show that this temperature provides optimal yields for the benzylation of phosphonic acids, although substantial product formation is also observed at 40°C.[1][2][3] Depending on the substrate and desired reaction time, a temperature range of room temperature to 80°C can be explored.
Q2: My reaction is proceeding very slowly at room temperature. What should I do?
If the reaction is sluggish, gradually increasing the temperature is recommended. You can try running the reaction at 40°C or 60°C. Monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique is crucial to determine the optimal temperature for your specific substrate.
Q3: I am observing unexpected byproducts. Could this be related to the reaction temperature?
Yes, high temperatures can sometimes lead to the formation of byproducts in N-benzylation reactions. This compound is known to be more stable than its trichloro-analogue, but it is still advisable to start with milder temperatures and only increase if necessary.[4] If byproduct formation is an issue, consider running the reaction at a lower temperature for a longer period.
Q4: What is the thermal stability of this compound?
Q5: Can this reagent be used under acidic or basic conditions?
This compound is incompatible with acids.[4] The benzylation is typically carried out under neutral or slightly acidic conditions, often with the addition of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reactivity | Reaction temperature is too low. | Gradually increase the temperature to 40°C or 60°C and monitor the reaction. |
| Inadequate catalyst. | Ensure the appropriate catalyst (e.g., TMSOTf) is added in the correct amount. | |
| Poor quality of the reagent. | Use a fresh or properly stored bottle of this compound. | |
| Formation of Byproducts | Reaction temperature is too high. | Reduce the reaction temperature. Try running the reaction at a lower temperature for a longer duration. |
| Presence of impurities. | Ensure all starting materials and solvents are pure and dry. | |
| Inconsistent Results | Inconsistent temperature control. | Use a reliable heating mantle or oil bath with a temperature controller to maintain a stable reaction temperature. |
| Variation in reagent quality. | Use reagents from the same batch for a series of experiments to ensure consistency. |
Data Presentation
While specific quantitative data for the effect of temperature on the reactivity of this compound is not available in the literature, the following table summarizes the findings for the analogous reagent, Benzyl 2,2,2-trichloroacetimidate, in the benzylation of phosphonic acids, which can serve as a useful guideline.[1]
| Reaction Temperature (°C) | Observation on Product Yield |
| 40 | Substantial product accumulation observed. |
| 60 | Optimal temperature for maximizing product yield. |
Experimental Protocols
General Protocol for O-Benzylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equivalent) in a suitable dry solvent (e.g., dioxane, acetonitrile, or dichloromethane).
-
Addition of Reagents : Add this compound (1.5 - 2.0 equivalents).
-
Catalyst Addition : Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (e.g., 0.1 equivalents).
-
Reaction Temperature : Stir the reaction mixture at the desired temperature (e.g., start with room temperature and gradually increase to 40°C or 60°C if needed).
-
Monitoring : Monitor the progress of the reaction by TLC.
-
Work-up : Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for O-benzylation.
Caption: Troubleshooting decision tree.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate vs. Benzyl trichloroacetimidate for O-Benzylation
In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a fundamental and often crucial step in the multistep synthesis of complex molecules. The benzyl ether is one of the most widely utilized protecting groups for alcohols due to its general stability to a wide range of reaction conditions and the facility of its removal by hydrogenolysis. Among the various methods for the introduction of the benzyl group, the use of benzyl imidates under acidic conditions has gained significant traction. This guide provides a detailed comparison of two prominent reagents in this class: Benzyl 2,2,2-Trifluoro-N-phenylacetimidate and Benzyl trichloroacetimidate.
Chemical Properties and Stability
Both reagents facilitate the O-benzylation of alcohols under mild acidic conditions, proceeding through the activation of the imidate nitrogen by an acid catalyst, followed by nucleophilic attack of the alcohol. However, a key difference lies in their stability. This compound is reported to be more stable than Benzyl trichloroacetimidate.[1] This enhanced stability can be attributed to the electron-withdrawing nature of the trifluoromethyl group and the electronic effect of the N-phenyl substituent, which makes the reagent less prone to decomposition and allows for longer storage.
Performance Comparison in O-Benzylation
The choice between these two reagents often depends on the nature of the substrate, particularly its steric hindrance and sensitivity to acidic or basic conditions.
This compound has proven to be particularly effective for the benzylation of sterically hindered alcohols and base-sensitive substrates where other methods may fail.[1] The combination of the trifluoroacetimidate leaving group and the N-phenyl substituent enhances the reactivity of the reagent, allowing for the efficient benzylation of challenging substrates.
Benzyl trichloroacetimidate is a widely used and effective reagent for the benzylation of a broad range of primary, secondary, and even some tertiary alcohols.[2] It is particularly useful for substrates that are sensitive to basic conditions typically employed in Williamson ether synthesis.
Quantitative Data Summary
The following tables summarize the performance of both reagents in the O-benzylation of various alcohols as reported in the literature.
Table 1: O-Benzylation of Various Alcohols using Benzyl trichloroacetimidate [2]
| Substrate (Alcohol) | Product (Benzyl Ether) | Catalyst (mol%) | Yield (%) |
| 3-Hydroxymethyl-2-methylcyclopentanone | 3-Benzyloxymethyl-2-methylcyclopentanone | TFMSA (55) | 60 |
| rac-2b (tertiary cyclopropanol) | rac-3b | TFMSA (10) | 39 |
| rac-2c | rac-3c | TMS-OTf (20) | 85 |
| rac-2d | rac-3d | TMS-OTf (20) | 78 |
| (S)-2e | (S)-3e | TMS-OTf (20) | 67 |
| rac-2f | rac-3f | TMS-OTf (20) | 72 |
| rac-2g | rac-3g | TMS-OTf (20) | 81 |
Table 2: O-Benzylation of Challenging Alcohols using this compound [1]
| Substrate (Alcohol) | Product (Benzyl Ether) | Catalyst | Yield (%) |
| Menthyl α-L-fucopyranoside | Benzylated product | TMSOTf | 95 |
| Ethyl L-mandelate | Benzylated product | TMSOTf | 91 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Benzylated product | TMSOTf | 98 |
Experimental Protocols
General Procedure for O-Benzylation using this compound[1]
To a stirred suspension of the alcohol (1.0 equiv.), this compound (1.5 equiv.), and molecular sieves 5A in 1,4-dioxane under a nitrogen atmosphere, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv.) is added. The reaction mixture is stirred at 60 °C for 1.5 hours. After completion, the reaction is quenched with triethylamine. The mixture is then filtered to remove the molecular sieves and the solvent is evaporated under reduced pressure. The resulting residue is purified by preparative thin-layer chromatography (silica gel) to afford the desired benzyl ether.
General Procedure for O-Benzylation using Benzyl trichloroacetimidate[2]
A solution of the alcohol (2 mmol) and Benzyl trichloroacetimidate (3 mmol) in dichloromethane (40 ml) is cooled to 0 °C. To this solution, trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (0.4 mmol) or trifluoromethanesulfonic acid (TFMSA) (0.33 mmol) is added slowly. The reaction mixture is then stirred at room temperature for 24 hours. Following the reaction, the mixture is washed with a saturated sodium bicarbonate solution and water. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography or bulb-to-bulb distillation.
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the general reaction mechanism for O-benzylation using benzyl imidates and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed O-benzylation.
Caption: Typical experimental workflow for O-benzylation.
Conclusion
Both this compound and Benzyl trichloroacetimidate are valuable reagents for the O-benzylation of alcohols under mild acidic conditions. Benzyl trichloroacetimidate is a reliable choice for a wide range of substrates. However, for challenging cases involving sterically hindered or base-sensitive alcohols, the enhanced stability and reactivity of this compound make it a superior alternative, often providing higher yields where other methods may be less effective. The selection of the appropriate reagent should be guided by the specific characteristics of the substrate and the desired reaction outcome.
References
A Comparative Guide to Trifluoroacetimidates for O-Benzylation
The O-benzylation of alcohols is a fundamental and widely utilized strategy in organic synthesis for the protection of hydroxyl groups. While the classical Williamson ether synthesis is effective, its reliance on strongly basic conditions limits its applicability to sensitive substrates.[1][2] To overcome this, milder, acid-catalyzed methods have been developed, with alkyl trichloroacetimidates being prominent reagents.[3][4] This guide provides a detailed comparison of trifluoroacetimidate-based reagents for O-benzylation, focusing on the highly stable and effective Benzyl N-phenyl-2,2,2-trifluoroacetimidate and comparing it with the more traditional Benzyl 2,2,2-trichloroacetimidate.
Reagent Comparison: Stability and Reactivity
A significant advancement in O-benzylation reagents is the development of Benzyl N-phenyl-2,2,2-trifluoroacetimidate.[1][5] This reagent offers enhanced stability compared to its trichloro-analogue, a crucial factor for storage and handling in a laboratory setting.[1][5][6]
Table 1: Reagent Stability and Physical Properties
| Reagent | Structure | Stability | Physical Form (at 25°C) |
| Benzyl N-phenyl-2,2,2-trifluoroacetimidate | Stable for at least two months in air at room temperature with no decomposition.[1][6] | Low-viscosity liquid.[1][6] | |
| Benzyl 2,2,2-trichloroacetimidate | Less stable; requires careful handling and storage.[1][5] | Solid/Liquid |
Performance Data in O-Benzylation
The efficacy of these reagents has been demonstrated across a range of alcohol substrates, including sterically hindered and base-sensitive examples. The optimal conditions typically involve a catalytic amount of a strong Lewis or Brønsted acid. For Benzyl N-phenyl-2,2,2-trifluoroacetimidate, the combination of TMSOTf in 1,4-dioxane has been found to be particularly effective.[1][5] For Benzyl 2,2,2-trichloroacetimidate, TMS-OTf is also a superior catalyst compared to TfOH or BF₃·OEt₂.[3]
Table 2: Comparative Yields for O-Benzylation of Various Alcohols
| Substrate (Alcohol) | Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 2-Phenylethanol | Benzyl N-phenyl-2,2,2-trifluoroacetimidate | TMSOTf | 1,4-Dioxane | 94 | [1] |
| 1-Adamantanol (Hindered) | Benzyl N-phenyl-2,2,2-trifluoroacetimidate | TMSOTf | 1,4-Dioxane | 89 | [1] |
| Methyl (R)-3-hydroxybutanoate (Base-sensitive) | Benzyl N-phenyl-2,2,2-trifluoroacetimidate | TMSOTf | 1,4-Dioxane | 87 | [1] |
| 3-Hydroxymethyl-2-methyl cyclopentanone | Benzyl 2,2,2-trichloroacetimidate | TfOH | CH₂Cl₂ | 60 | [3] |
| Cyclohexanol | Benzyl 2,2,2-trichloroacetimidate | TMS-OTf | CH₂Cl₂ | 85 | [3] |
| Geraniol | Benzyl 2,2,2-trichloroacetimidate | TMS-OTf | CH₂Cl₂ | 88 | [3] |
Note: Yields are isolated yields as reported in the cited literature. Reaction conditions may vary slightly between experiments.
Visualizing the Process
Reaction Mechanism
The acid-catalyzed O-benzylation using imidate donors proceeds through the activation of the imidate nitrogen by a proton or Lewis acid.[3] This activation transforms the imidate into an excellent leaving group, facilitating the nucleophilic attack by the alcohol on the benzylic carbon to form the desired benzyl ether and a non-basic amide byproduct.[1][3]
Caption: Acid-catalyzed activation and subsequent nucleophilic attack.
Experimental Workflow
The general workflow for performing an O-benzylation using Benzyl N-phenyl-2,2,2-trifluoroacetimidate is straightforward, involving the sequential addition of reagents under an inert atmosphere followed by workup and purification.
Caption: Step-by-step O-benzylation laboratory procedure.
Experimental Protocols
Preparation of Benzyl N-phenyl-2,2,2-trifluoroacetimidate[1]
-
Materials : Benzyl alcohol, N-phenyl-2,2,2-trifluoroacetimidoyl chloride, Sodium Hydride (NaH), Anhydrous solvent (e.g., THF or DME).
-
Procedure : a. To a stirred suspension of NaH (1.2 equivalents) in the anhydrous solvent, add benzyl alcohol (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., Argon). b. Stir the mixture at room temperature for 30 minutes. c. Add N-phenyl-2,2,2-trifluoroacetimidoyl chloride (1.1 equivalents) to the solution at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). e. Quench the reaction carefully with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography using neutral silica gel to yield Benzyl N-phenyl-2,2,2-trifluoroacetimidate as a low-viscosity liquid.[1]
General Protocol for O-Benzylation using Benzyl N-phenyl-2,2,2-trifluoroacetimidate[1]
-
Materials : Alcohol substrate, Benzyl N-phenyl-2,2,2-trifluoroacetimidate, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Anhydrous 1,4-dioxane, Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure : a. Dissolve the alcohol substrate (1.0 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere. b. Add Benzyl N-phenyl-2,2,2-trifluoroacetimidate (1.5 equivalents) to the solution. c. Add TMSOTf (0.1 equivalents) dropwise to the stirred mixture at room temperature. d. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. f. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired benzyl ether.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Benzylation of Alcohols
The benzyl group (Bn) is one of the most frequently used protecting groups for alcohols in organic synthesis due to its stability across a wide range of reaction conditions and its relatively mild removal, typically via catalytic hydrogenation. The traditional method for its installation, the Williamson ether synthesis, involves the deprotonation of an alcohol with a strong base like sodium hydride (NaH) followed by an SN2 reaction with a benzyl halide.[1][2][3][4][5][6][7][8] However, the requirement for strongly basic conditions limits its application to substrates that are sensitive to bases or prone to side reactions.
This guide provides an objective comparison of modern, alternative reagents that enable the benzylation of alcohols under mild acidic, neutral, or green conditions, making them suitable for complex molecules and sensitive substrates encountered in pharmaceutical and natural product synthesis.
Comparative Overview of Benzylation Reagents
The choice of a benzylation reagent is dictated by the substrate's functional group tolerance, the desired reaction conditions, and scalability. The following table summarizes the key characteristics of the traditional method and its leading alternatives.
| Reagent/Method | Reaction Conditions | Typical Catalysts/Additives | Advantages | Limitations | Functional Group Compatibility |
| Benzyl Halide (Williamson Synthesis) | Strongly Basic | NaH, KH | High yields for simple alcohols, cost-effective. | Harsh conditions, requires anhydrous setup, base-sensitive groups are not tolerated. | Poor with esters, ketones, and other base-labile groups. |
| Benzyl Trichloroacetimidate | Mildly Acidic | Triflic acid (TfOH), TMSOTf, BF₃·OEt₂ | Excellent for base-sensitive substrates, high yields.[1][3][4][9] | Reagent can be moisture-sensitive, requires acidic catalyst. | Good with esters and acetals.[1][10] Not suitable for acid-labile substrates. |
| 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT) | Neutral (Heating) | Acid scavenger (e.g., MgO) | Operates under neutral conditions, bench-stable reagent.[3][6][7] | Requires heating, may produce benzyl ether byproducts.[7] | Excellent for a wide range of substrates, including those with acid- or base-labile groups. |
| Benzyl Mesylate | Near-Neutral | LiB(C₆F₅)₄, LiOTf, MgO | Mild, neutral conditions suitable for alkali-labile groups.[1] | Requires a specific catalytic system. | Compatible with halogens, esters, and ketones.[1] |
| Benzyl Alcohol (Fe-Catalyzed) | Neutral (Heating) | FeCl₃·6H₂O | "Green" method with water as the only byproduct, uses an inexpensive catalyst.[11][12][13] | Requires elevated temperatures. | Good tolerance for various functional groups. |
Benzyl Trichloroacetimidate: The Acid-Catalyzed Approach
Benzyl trichloroacetimidate has become a staple for protecting alcohols that cannot withstand the harsh basic conditions of the Williamson ether synthesis.[3][4] The reaction proceeds under mild acidic catalysis, where the imidate is activated, making it a highly reactive electrophile for the alcohol nucleophile.[9]
Performance Data
This method is effective for primary, secondary, and even acid-tolerant tertiary alcohols.[9]
| Alcohol Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 3-Phenyl-1-propanol | TMS-OTf (10%) | CH₂Cl₂ | 24 | 95 | [9] |
| Cyclohexanol | TMS-OTf (10%) | CH₂Cl₂ | 24 | 91 | [9] |
| (S)-Ethyl lactate | TfOH (10%) | CH₂Cl₂ | 24 | 85 | [9] |
| Tertiary Cyclopropanol | TfOH (10%) | CH₂Cl₂ | 24 | 39 | [9] |
Experimental Protocol
General Procedure for Benzylation using Benzyl Trichloroacetimidate:[9]
-
Dissolve the alcohol (1.0 mmol) and benzyl trichloroacetimidate (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding benzyl ether. The byproduct, trichloroacetamide, can often be removed by filtration prior to workup.
2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT): The Neutral Approach
Developed by Dudley and coworkers, 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) is a bench-stable, crystalline salt that enables the benzylation of alcohols under neutral conditions, typically requiring only heat.[6][7] This reagent avoids the need for either strong acids or bases, making it ideal for highly sensitive or multifunctional substrates.
Performance Data
Bn-OPT is effective for a broad range of primary, secondary, and tertiary alcohols.[6][7]
| Alcohol Substrate | Solvent | Time (h) | Yield (%) | Reference |
| 3-Phenyl-1-propanol | Dichloroethane (DCE) | 21 | 86 | [7] |
| 1-Adamantanol (Tertiary) | Dichloroethane (DCE) | 23 | 82 | [7] |
| Geraniol (Allylic) | Dichloroethane (DCE) | 22 | 84 | [7] |
| (S)-(-)-Ethyl Lactate | Dichloroethane (DCE) | 22 | 70 | [6] |
Experimental Protocol
General Procedure for Benzylation using Bn-OPT:[7]
-
To a vial, add the alcohol (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv), and magnesium oxide (MgO) as an acid scavenger (2.0 equiv).
-
Add anhydrous dichloroethane (DCE) to achieve a concentration of approximately 0.5 M with respect to the alcohol.
-
Seal the vial and heat the mixture in an oil bath at 83°C for 21–23 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to obtain the pure benzyl ether.
Iron-Catalyzed Dehydrative Etherification: The Green Approach
A sustainable alternative for benzylation involves the direct use of a benzyl alcohol as the benzylating agent, catalyzed by inexpensive and low-toxicity iron(III) chloride hexahydrate (FeCl₃·6H₂O).[11][13] This method proceeds via a dehydrative coupling, generating only water as a byproduct, and is often performed in a green, recyclable solvent like propylene carbonate.[12][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. US8008531B2 - Compounds and methods of arylmethylation (benzylation) as protection for alcohol groups during chemical synthesis - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Dudley Reagents [sigmaaldrich.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Validating Benzyl 2,2,2-Trifluoro-N-phenylacetimidate Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a critical parameter in research and drug development, directly impacting experimental reproducibility and the safety and efficacy of therapeutic candidates. Benzyl 2,2,2-Trifluoro-N-phenylacetimidate is a valuable reagent in chemical synthesis, notably for the benzylation of alcohols.[1] Ensuring its purity is paramount for the reliability of subsequent reactions. This guide provides a comparative overview of key analytical methods for validating the purity of this compound, complete with experimental protocols and performance data derived from closely related compounds.
Comparison of Key Analytical Methods
The primary analytical techniques for assessing the purity of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited to different aspects of purity analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[2] |
| Applicability | Suitable for non-volatile and thermally labile compounds.[3] | Ideal for volatile and thermally stable compounds.[4] A supplier of the target compound specifies purity by GC.[5] | Provides structural confirmation and quantification without a reference standard of the analyte.[6] |
| Typical Analytes | APIs, impurities, stability testing, biomolecules.[7] | Residual solvents, volatile impurities, gases.[7] | Primary method for purity assessment of reference standards.[2] |
| Advantages | Broad applicability, versatile detectors (UV, MS).[8] | High resolution, speed, and sensitivity (especially with MS).[4][8] | High precision, non-destructive, provides structural information.[6] |
| Limitations | Can be slower than GC, requires high-purity solvents.[4] | Limited to thermally stable and volatile compounds.[4] | Lower sensitivity than chromatographic methods, potential for signal overlap.[9] |
Quantitative Performance Data
The following table summarizes typical performance data for the discussed analytical methods. The data for GC-MS is based on a study of the closely related compound, Benzyl 2,2,2-trichloroacetimidate, and serves as a reasonable estimate for the trifluoro-analog.[8][10]
| Parameter | HPLC (General) | GC-MS (for Benzyl 2,2,2-trichloroacetimidate)[8][10] | qNMR (General) |
| Limit of Detection (LOD) | ng/mL to µg/mL range | 35 ng/mL | ~0.1% |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | 104 ng/mL | ~0.5% |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (% Recovery) | 98-102% | Not specified | 99-101% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established practices and data from related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of purity determination in the pharmaceutical industry. A reverse-phase method is generally suitable for a compound with the polarity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. A typical starting point would be a gradient from 50:50 to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the phenyl and benzyl chromophores, a wavelength in the range of 210-260 nm should be appropriate. An initial UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given that a commercial supplier uses GC to determine the purity of this compound, this is a highly relevant method.[5] The following protocol is adapted from a method for the structurally similar Benzyl 2,2,2-trichloroacetimidate.[10]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.
-
Analysis: Inject 1 µL of the sample. Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[6] It relies on an internal standard of known purity.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a simple spectrum and peaks that do not overlap with the analyte. Examples include maleic anhydride, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each analytical method.
References
- 1. Advancing Environmental and Pharmaceutical Analysis Through Improved Fluorine Detection | PerkinElmer Blog [blog.perkinelmer.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. epa.gov [epa.gov]
A Comparative Guide to Benzylation Reagents: Featuring Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
The introduction of a benzyl group as a protective ether for hydroxyl functionalities is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. The choice of benzylation reagent is critical, dictating reaction efficiency, substrate compatibility, and overall yield. This guide provides a comprehensive comparison of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate with other common benzylation methods, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Benzylation Reagents
This compound has emerged as a superior reagent for O-benzylation, offering high stability and efficacy under mild acidic conditions.[1][2] This makes it particularly suitable for complex molecules with base-sensitive functional groups, a common challenge in pharmaceutical synthesis.[1][2] The following table summarizes the performance of this compound against its main competitor, Benzyl 2,2,2-Trichloroacetimidate, and the traditional Williamson ether synthesis.
| Reagent | Typical Substrates | Catalyst/Base | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| This compound | Sterically hindered alcohols, base-sensitive hydroxy esters | TMSOTf (catalytic) | 1,4-Dioxane, rt, 30 min | 90-95 | High stability, mild conditions, suitable for sensitive substrates.[1][2] | Higher cost compared to traditional methods. |
| Benzyl 2,2,2-Trichloroacetimidate | Primary, secondary, and tertiary alcohols | TfOH or TMSOTf (catalytic) | CH₂Cl₂, 0°C to rt, 24h | 60-90 | Well-established, effective for a range of alcohols.[3][4] | Less stable than the trifluoro analog, can be harsh for very sensitive substrates.[1][2] |
| Benzyl Bromide (Williamson Ether Synthesis) | Primary and some secondary alcohols | Strong base (e.g., NaH) | DMF or THF, 0°C to rt | Variable, generally high for simple alcohols | Inexpensive, widely used.[5][6] | Strongly basic conditions limit substrate scope, not suitable for base-sensitive molecules.[2][6] |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Various functionalized alcohols | Trifluoromethanesulfonic acid | Dichloromethane, rt | Good to excellent | Stable crystalline solid, high atom economy.[6][7] | Requires stoichiometric amounts of a triazine derivative. |
| 2-Benzyloxy-1-methylpyridinium triflate | Alcohols, including acid- and base-sensitive ones | None (activated by warming) | Toluene or trifluorotoluene, 85-90°C, 24h | Good to excellent | Neutral reaction conditions.[8] | Requires preparation of the pyridinium salt. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the key benzylation methods discussed.
Protocol 1: O-Benzylation using this compound
This protocol is adapted from the work of Okada et al.[2]
-
To a stirred mixture of the alcohol (1.0 equiv.), this compound (1.1 equiv.), and molecular sieves (5 Å) in 1,4-dioxane under a nitrogen atmosphere, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite to remove the molecular sieves and evaporate the solvent.
-
Purify the residue by preparative thin-layer chromatography (TLC) or column chromatography on silica gel to afford the desired benzyl ether.
Protocol 2: O-Benzylation using Benzyl 2,2,2-Trichloroacetimidate
This protocol is a general procedure based on established methods.[3][4]
-
Dissolve the alcohol (1.0 equiv.) and Benzyl 2,2,2-trichloroacetimidate (2.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add a catalytic amount of trifluoromethanesulfonic acid (TFMSA) or TMSOTf (5-10 mol%).
-
Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Williamson Ether Synthesis using Benzyl Bromide
This is a classic and widely used protocol for benzylation.[6]
-
Dissolve the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (NaH) (2.0 equiv.) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.5-2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction at 0°C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Characterization of Benzylated Products
The successful synthesis of the benzylated product is confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the appearance of characteristic signals for the benzylic protons (a singlet typically between δ 4.5 and 5.0 ppm) and the aromatic protons of the benzyl group (typically between δ 7.2 and 7.4 ppm). ¹³C NMR will show the corresponding new signals for the benzylic carbon (around 70 ppm) and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum of the product will show the expected molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, confirming the addition of the benzyl group (an increase of 91 mass units). A characteristic fragment ion at m/z 91 corresponds to the tropylium cation [C₇H₇]⁺.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of C-O ether stretching bands (around 1050-1150 cm⁻¹) are indicative of a successful benzylation.
Visualizing the Reaction Pathway
The following diagrams illustrate the proposed mechanism for acid-catalyzed benzylation using imidate reagents and the experimental workflow for product characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Benzylation Reagents | TCI AMERICA [tcichemicals.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profile of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate and Its Analogs in Rearrangement Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate and its trichloro-substituted analog in the context of[1][1]-sigmatropic rearrangements, a fundamental transformation in modern organic synthesis. While direct kinetic data for the benzylation reaction of this compound is not extensively available in the public domain, a wealth of information exists for the mechanistically related Overman rearrangement. This synthetically crucial reaction, which converts allylic alcohols to allylic amines via the rearrangement of an intermediate acetimidate, serves as an excellent model system for comparing the reactivity of trifluoroacetimidates and their trichloroacetimidate counterparts.
Performance Comparison in the Overman Rearrangement
The Overman rearrangement is a thermal or metal-catalyzed[1][1]-sigmatropic rearrangement of an allylic trichloroacetimidate to an allylic trichloroacetamide.[1][2][3] This transformation is synthetically valuable for the stereoselective synthesis of allylic amines.[1] The trifluoroacetimidate variant is also utilized and provides a basis for comparison.
The electron-withdrawing nature of the trihalomethyl group is crucial for the facility of the rearrangement. Both -CCl₃ and -CF₃ groups promote the reaction, with the strong inductive effect of these groups being a key driving force.[3] While specific rate constants are not readily found, a comparison of reaction conditions for similar substrates suggests comparable reactivity, with both rearrangements often proceeding at or below room temperature, particularly with palladium catalysis.
Below is a summary of typical reaction conditions for the palladium-catalyzed asymmetric Overman rearrangement of allylic trichloroacetimidates and N-aryl trifluoroacetimidates, demonstrating the operational parameters for these reactions.
| Parameter | Allylic Trichloroacetimidate | Allylic N-Aryl Trifluoroacetimidate |
| Catalyst | COP-Cl | COP-Cl |
| Catalyst Loading | 1 mol% | Not specified, likely similar |
| Solvent | CH₂Cl₂ | Not specified, likely similar |
| Temperature | 38 °C | Not specified, likely similar |
| Reaction Time | Not specified | Not specified |
| Yield | High | Good |
| Enantiomeric Excess | 92-98% | High |
Table 1: Comparison of Typical Reaction Conditions for the Asymmetric Overman Rearrangement. [4][5]
Experimental Protocols
General Procedure for the Synthesis of Allylic Trichloroacetimidate
To a solution of the allylic alcohol (1.0 eq) in a suitable solvent such as CH₂Cl₂ is added a catalytic amount of a base (e.g., DBU, 0.2 eq) at 0 °C. Trichloroacetonitrile (1.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a designated time (e.g., 2 hours). After completion, the solution is concentrated and the crude product is purified by flash column chromatography on silica gel to yield the allylic trichloroacetimidate.[6]
General Procedure for the Overman Rearrangement
A flask is charged with the allylic trichloroimidate (1.0 eq), a palladium catalyst (e.g., R-(–)-COP-Cl, 5.0 mol%), and a suitable solvent like CH₂Cl₂. The reaction is stirred at room temperature for a specified duration (e.g., 18 hours). Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the corresponding trichloroacetamide.[6]
Protocol for Kinetic Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for in-situ reaction monitoring and the determination of kinetic parameters.
-
Sample Preparation: A stock solution of the starting material (the allylic acetimidate) and an internal standard in a deuterated solvent is prepared in an NMR tube.
-
Initial Spectrum: A spectrum is acquired before initiating the reaction to obtain the initial concentrations.
-
Reaction Initiation: The catalyst or thermal conditions are introduced to start the reaction. For thermally induced reactions, the NMR probe is pre-heated to the desired temperature.
-
Time-course Monitoring: A series of 1D NMR spectra are acquired at regular intervals over the course of the reaction. The disappearance of the starting material signal and the appearance of the product signal are monitored.
-
Data Analysis: The integrals of the characteristic peaks of the starting material and product are determined for each spectrum relative to the internal standard. This data is used to calculate the concentrations of the species at each time point. The rate constants can then be determined by plotting the concentration data against time and fitting to the appropriate rate law.
Visualizations
Caption: Workflow for the synthesis and kinetic analysis of the Overman rearrangement.
Caption: The reaction mechanism of the Overman rearrangement.
References
- 1. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Overman Rearrangement [organic-chemistry.org]
- 3. Catalytic asymmetric [3,3]-rearrangements of allylic acetimidates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01749H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric rearrangement of allylic N-aryl trifluoroacetimidates. A useful method for transforming prochiral allylic alcohols to chiral allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overman Rearrangement | NROChemistry [nrochemistry.com]
A Comparative Guide to Stereoselectivity in Reactions with Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex molecule synthesis, the stereoselective installation of protecting groups is a critical parameter influencing the overall efficiency and success of a synthetic route. The choice of a benzylating agent can significantly impact the stereochemical outcome of a reaction, particularly when dealing with chiral substrates. This guide provides a comprehensive comparison of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate with alternative benzylating agents, focusing on stereoselectivity and supported by experimental data.
Executive Summary
This compound has emerged as a valuable reagent for O-benzylation, demonstrating enhanced stability compared to its trichloro-analogue, Benzyl 2,2,2-trichloroacetimidate.[1] Its application is particularly prominent in carbohydrate chemistry, where the stereoselective formation of glycosidic bonds is paramount. Experimental evidence indicates that the electronic properties of the imidate leaving group and the protecting groups on the glycosyl donor play a crucial role in directing the stereochemical outcome, with trifluoroacetimidates often favoring the formation of 1,2-cis glycosides.
This guide will delve into the comparative performance of this compound against other common benzylating agents, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the selection of the most appropriate reagent for a given stereoselective transformation.
Performance Comparison: Stereoselectivity in Glycosylation
The stereoselective synthesis of glycosides is a challenging yet essential aspect of medicinal chemistry and glycobiology. The choice of the glycosyl donor, including the leaving group and protecting groups, is a key determinant of the α (1,2-cis) to β (1,2-trans) ratio of the resulting glycosidic bond.
Recent studies have highlighted the significant influence of electron-withdrawing groups on the benzyl protecting arms of glycosyl donors in promoting 1,2-cis selectivity. A direct comparison between glucosyl trichloroacetimidate (TCAI) donors with standard benzyl (Bn) protecting groups and those with trifluoromethylbenzyl (CF3Bn and (CF3)2Bn) groups demonstrates a marked increase in α-selectivity.
| Donor Protecting Group | Acceptor | Product | α/β Ratio | Yield (%) |
| Benzyl (Bn) | 12 | 13a | 14:1 | - |
| 4-Trifluoromethylbenzyl (CF3Bn) | 12 | 13b | 34:1 | - |
| 3,5-Bis(trifluoromethyl)benzyl ((CF3)2Bn) | 12 | 13c | 23:1 | - |
| Benzyl (Bn) | Menthol | - | 5.5:1 | - |
| 4-Trifluoromethylbenzyl (CF3Bn) | Menthol | - | 28:1 | - |
Data sourced from a study on leveraging trifluoromethylated benzyl groups for 1,2-cis-selective glucosylation.[2]
This data clearly indicates that the electronic nature of the protecting groups on the glycosyl donor profoundly impacts the stereochemical outcome. The increased 1,2-cis selectivity with trifluoromethylated benzyl groups is a significant finding for the synthesis of complex oligosaccharides where α-linkages are desired.
Alternative Benzylating Agents: A Comparative Overview
While this compound offers advantages in stability and, in certain contexts, stereoselectivity, a range of other benzylating agents are commonly employed in organic synthesis. The choice among them often depends on the specific substrate, desired stereochemistry, and reaction conditions.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| This compound | Catalytic acid (e.g., TMSOTf, TfOH) | High stability, good for acid-sensitive substrates, can favor 1,2-cis glycosides. | Can require elevated temperatures. |
| Benzyl 2,2,2-Trichloroacetimidate | Catalytic acid (e.g., TMSOTf, BF3·OEt2) | Highly reactive, widely used. | Less stable than the trifluoro-analogue, can lead to mixtures of stereoisomers. |
| Benzyl Bromide (BnBr) | Strong base (e.g., NaH, KH) | Readily available, potent electrophile. | Requires strongly basic conditions which can be incompatible with sensitive functional groups and may cause epimerization. |
| Benzyl Triflate (BnOTf) | Non-nucleophilic base (e.g., 2,6-lutidine) | Highly reactive, can be used under milder conditions than BnBr. | Moisture sensitive, can be challenging to prepare and handle. |
Experimental Protocols
General Procedure for Stereoselective O-Benzylation using this compound
This protocol is a representative example for the O-benzylation of a chiral alcohol.
Materials:
-
Chiral alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Molecular sieves 5Å
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Triethylamine
Procedure:
-
To a stirred suspension of the chiral alcohol, this compound, and activated molecular sieves 5Å in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen), add TMSOTf at room temperature.
-
Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with triethylamine.
-
Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the benzylated product.
General Procedure for Glycosylation with a Glycosyl Trichloroacetimidate Donor
This protocol outlines a typical procedure for achieving 1,2-cis glycosylation.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triphenylphosphine oxide (TPPO) (6.0 equiv)
-
Trimethylsilyl iodide (TMSI) (1.0 equiv)
Procedure:
-
To a solution of the glycosyl trichloroacetimidate donor and glycosyl acceptor in anhydrous DCM under an inert atmosphere, add triphenylphosphine oxide.
-
Cool the mixture to the desired temperature (e.g., 0°C or room temperature) and add TMSI dropwise.
-
Stir the reaction at this temperature and monitor by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired glycoside and determine the α/β ratio by NMR spectroscopy.[2]
Mechanistic Insights and Logical Relationships
The stereochemical outcome of glycosylation reactions with imidate donors is governed by a complex interplay of factors including the nature of the leaving group, the solvent, and the protecting groups on the glycosyl donor.
Reaction Pathway for Imidate-Mediated Glycosylation
Caption: General mechanistic pathways in imidate-mediated glycosylation.
The trifluoroacetimidate group is a better leaving group than the trichloroacetimidate group. The electron-withdrawing nature of the trifluoromethyl groups on the benzyl protecting arms of the glycosyl donor is thought to disfavor the formation of a charge-separated oxocarbenium ion intermediate, thereby promoting a more Sₙ2-like pathway that leads to inversion of configuration at the anomeric center and favors the 1,2-cis product.
Experimental Workflow for Reagent Comparison
Caption: Workflow for comparing stereoselectivity of benzylating agents.
Conclusion
This compound stands as a robust and valuable reagent for O-benzylation, offering enhanced stability over its trichloroacetimidate counterpart. In the critical area of stereoselective glycosylation, the use of glycosyl donors bearing trifluoroacetimidate leaving groups, particularly when combined with electron-withdrawing protecting groups on the benzyl moieties, has been shown to significantly favor the formation of 1,2-cis glycosidic linkages.
While this guide provides a comparative overview, the optimal choice of a benzylating agent will always be context-dependent. Researchers are encouraged to consider the specific nature of their substrate, the desired stereochemical outcome, and the compatibility of reaction conditions when making their selection. The provided data and protocols serve as a foundational resource to inform these critical decisions in the synthesis of complex, stereochemically rich molecules.
References
- 1. Stereoselective Synthesis of 1,2-cis O-linked Glycosyl Amino Acids via Additive-Modulation for Glycopeptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzylation Methods: Yields and Protocols
In the realm of synthetic organic chemistry, the benzylation of alcohols is a fundamental transformation, crucial for the protection of hydroxyl groups during multi-step syntheses. The choice of benzylation method can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of three prevalent benzylation techniques: the Williamson ether synthesis, benzylation using benzyl trichloroacetimidate, and phase-transfer catalyzed (PTC) benzylation. We present a summary of reported yields for the benzylation of representative alcohols and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Yield Comparison of Benzylation Methods
The following table summarizes the reported yields for the benzylation of various alcohol substrates using the three different methods. This data is intended to provide a comparative overview of the potential efficacy of each technique.
| Substrate | Product | Method | Yield (%) | Reference |
| Benzyl Alcohol | Dibenzyl Ether | Williamson Ether Synthesis | 81 | [1] |
| Decyl Alcohol | Benzyl Decyl Ether | Williamson Ether Synthesis | 94 | [1] |
| (R)-(-)-3-Hydroxy-2-methyl propionate | Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | Benzyl Trichloroacetimidate | 76-82 | |
| 3-Hydroxymethyl-2-methyl cyclopentanone | 3-Benzyloxymethyl-2-methyl cyclopentanone | Benzyl Trichloroacetimidate | 60 | [2] |
| Tertiary Cyclopropanol derivative | Benzylated tertiary cyclopropanol | Benzyl Trichloroacetimidate | 39 | [2] |
| Ethyl Acetoacetate | Ethyl 2-benzylacetoacetate | Phase-Transfer Catalysis | 47 |
Experimental Workflows and Signaling Pathways
The selection of a benzylation method often depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction scalability. The following diagrams illustrate the general reaction pathway and a logical workflow for selecting an appropriate benzylation method.
Caption: General scheme of a benzylation reaction.
Caption: Workflow for selecting a suitable benzylation method.
Detailed Experimental Protocols
Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a benzyl halide. It is generally effective for primary and secondary alcohols but can be sensitive to sterically hindered substrates where elimination can be a competing side reaction.[3]
Protocol for the Synthesis of Dibenzyl Ether from Benzyl Alcohol: [1]
-
To a stirred solution of benzyl alcohol (108 mg, 1 mmol) is added solid potassium hydroxide (2-3 pellets).
-
Benzyl bromide (0.12 mL, 1 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 35 hours.
-
After completion of the reaction (monitored by TLC), the mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford dibenzyl ether.
Benzylation Using Benzyl Trichloroacetimidate
This method offers a mild and efficient alternative, particularly for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis.[4] The reaction proceeds under acidic catalysis.[5][6]
General Protocol for Benzylation of Alcohols: [2]
-
To a solution of the alcohol (1.0 mmol) and benzyl trichloroacetimidate (1.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C is added a catalytic amount of trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (0.1 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for the Preparation of Benzyl Trichloroacetimidate: [7]
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (0.25 M) under an argon atmosphere is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).
-
The mixture is stirred at room temperature for 15 minutes and then cooled to 0 °C.
-
Trichloroacetonitrile (1.2 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
The reaction mixture is then concentrated, and the residue is purified by silica gel chromatography to yield benzyl trichloroacetimidate.
Phase-Transfer Catalyzed (PTC) Benzylation
Phase-transfer catalysis provides a practical method for reacting reagents in immiscible phases, often leading to milder reaction conditions, faster reaction rates, and improved yields.
Protocol for the Benzylation of Ethyl Acetoacetate:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place ethyl acetoacetate (13.0 g, 0.1 mol), benzyl chloride (15.18 g, 0.12 mol), and triethylbenzylammonium chloride (TEBAC) (2.28 g, 0.01 mol).
-
Heat the mixture in a boiling water bath with intensive stirring.
-
Add a 10N aqueous solution of potassium hydroxide (20 mL, 0.2 mol) dropwise over a period of 20 minutes.
-
Continue heating for another 20 minutes after the addition is complete.
-
Cool the reaction mixture and extract with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, distill off the ether, and purify the residue by vacuum distillation.
This guide provides a foundational understanding of the yields and methodologies for common benzylation techniques. Researchers are encouraged to consider the specific characteristics of their substrates and desired reaction outcomes when selecting the most appropriate protocol.
References
- 1. ias.ac.in [ias.ac.in]
- 2. d-nb.info [d-nb.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups | Semantic Scholar [semanticscholar.org]
- 6. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzylation Reagents: A Cost-Benefit Analysis of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For researchers, scientists, and drug development professionals, the selection of an appropriate benzylation agent is a critical decision that can significantly impact reaction efficiency, substrate compatibility, and overall project cost. This guide provides a comprehensive cost-benefit analysis of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, comparing its performance with key alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a superior reagent for the benzylation of sterically hindered and base-sensitive alcohols, offering high yields and enhanced stability compared to its trichloro-analogue. While its initial cost may be higher than traditional reagents like benzyl bromide, its efficacy with challenging substrates and milder reaction conditions present a compelling case for its use in complex syntheses where substrate integrity is paramount. This guide will delve into the quantitative performance, cost-effectiveness, and safety profiles of this compound and its alternatives to inform your selection process.
Performance Comparison of Benzylation Reagents
The choice of a benzylation reagent is often dictated by the nature of the substrate. The following table summarizes the performance of this compound and its alternatives across a range of alcohol types.
| Reagent | Substrate Type | Typical Yield (%) | Reaction Conditions | Reference |
| This compound | Ethyl L-mandelate (base-sensitive ester) | 91% | TMSOTf (cat.), MS5A, 1,4-dioxane, 60 °C, 1.5 h | [1] |
| Sterically hindered alcohols | Good to high yields | TMSOTf (cat.), 1,4-dioxane | [2] | |
| Benzyl 2,2,2-Trichloroacetimidate | Primary & Secondary Alcohols | Good yields | Acid catalyst (e.g., TfOH) | [3] |
| Phosphonic Acids | Moderate to high yields | MeCN, 60 °C, 4 h | [4] | |
| Benzyl Bromide | Primary & Secondary Alcohols | Variable, often high | Strong base (e.g., NaH), THF or DMF | [3] |
| Hindered Sugar Hydroxyls | Quantitative | NaH, TBAI (cat.), THF, rt, 10-165 min | ||
| 2-Benzyloxy-1-methylpyridinium Triflate | Primary, Secondary & Tertiary Alcohols | 81-98% | MgO, Toluene or PhCF3, 83-90 °C, 24 h | [5][6] |
| Carboxylic Acids | 81-98% | Et3N, PhCF3, 83 °C, 24 h | [5][6] |
Cost-Benefit Analysis
A direct comparison of reagent costs reveals significant differences. However, a true cost-benefit analysis must also consider factors such as reaction yield, the value of the substrate, and the cost of labor and purification.
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) | Cost per Millimole (USD) |
| This compound | TCI America | 1 g | |||
| Benzyl 2,2,2-Trichloroacetimidate | TCI America | 104.70 | 25 g | 4.19 | 0.97 |
| Benzyl Bromide | Sigma-Aldrich | 114.00 | 500 g | 0.23 | 0.04 |
| 2-Benzyloxy-1-methylpyridinium Triflate | Sigma-Aldrich | 1 g |
Note: Prices are subject to change and may vary between suppliers. The "Cost per Millimole" provides a more direct comparison for reaction stoichiometry.
While benzyl bromide is significantly cheaper on a per-gram basis, its use often requires strong bases and can be problematic for sensitive substrates, potentially leading to lower yields and costly side-product formation. This compound, although having a higher initial cost, can be more economical in the long run for complex syntheses due to its high efficiency with challenging substrates, milder reaction conditions, and potentially simpler purification procedures.
Safety Profile Comparison
Safety is a paramount concern in any laboratory setting. The hazards associated with each benzylation reagent are summarized below.
| Reagent | Key Hazards |
| This compound | Causes skin irritation and serious eye irritation. |
| Benzyl 2,2,2-Trichloroacetimidate | Harmful if swallowed. Causes skin, serious eye, and respiratory irritation. |
| Benzyl Bromide | Lachrymator (causes tearing). Severe irritant to eyes, skin, and respiratory tract. Corrosive. |
| 2-Benzyloxy-1-methylpyridinium Triflate | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. |
Benzyl bromide is a potent lachrymator and requires handling in a well-ventilated fume hood with appropriate personal protective equipment. The imidate-based reagents, while still irritants, are generally considered easier and safer to handle.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for the use of this compound and its alternatives.
Benzylation using this compound
Substrate: Ethyl L-mandelate[1]
-
To a stirred suspension of this compound (228.4 mg), ethyl L-mandelate (73.7 mg), and molecular sieves 5A (50 mg) in 1,4-dioxane (4 mL) under a nitrogen atmosphere, add TMSOTf (9.1 mg).
-
Stir the reaction mixture for 1.5 hours at 60 °C.
-
Quench the reaction with triethylamine (30 mg).
-
Filter the mixture to remove the molecular sieves and evaporate the solvent.
-
Purify the resulting residue by preparative TLC (silica gel, hexane/diethyl ether) to yield the benzylated product (91% yield).[1]
Benzylation using Benzyl 2,2,2-Trichloroacetimidate
General Procedure for Alcohols [4]
-
Dissolve the alcohol (1.0 equiv) and benzyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., TfOH, <5 mol%) at 0 °C.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Benzylation using Benzyl Bromide (Williamson Ether Synthesis)
General Procedure for Alcohols [3]
-
To a solution of the alcohol (1.0 equiv) in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1-1.5 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.5 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
General Procedure for Alcohols [5]
-
To a mixture of the alcohol (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv), and magnesium oxide (2.0 equiv) in toluene (10 mL per mmol of alcohol), add methyl triflate (2.0 equiv) dropwise at 0 °C.
-
Warm the reaction mixture to 90 °C and maintain for 24 hours.
-
Cool the reaction to room temperature and filter through Celite® with the aid of dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue on silica gel to obtain the benzyl ether.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for benzylation.
Caption: Acid-catalyzed benzylation mechanism using imidate reagents.
Caption: Williamson ether synthesis for benzylation.
Caption: General experimental workflow for benzylation reactions.
Conclusion
The selection of a benzylation reagent is a multifaceted decision that requires careful consideration of performance, cost, and safety. This compound stands out as a highly effective reagent for challenging substrates, offering a valuable alternative to traditional methods despite its higher initial cost. Its enhanced stability and ability to provide high yields under mild conditions make it a powerful tool in the arsenal of synthetic chemists, particularly in the context of complex molecule synthesis in drug discovery and development. By weighing the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 5. Benzylic substitution, benzylation [organic-chemistry.org]
- 6. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
A Spectroscopic Showdown: Unveiling the Characteristics of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate and Its Chemical Cousins
In the landscape of synthetic chemistry, the strategic introduction of a benzyl protecting group is a cornerstone of multifaceted molecular architecture. Among the reagents facilitating this crucial transformation, Benzyl 2,2,2-Trifluoro-N-phenylacetimidate has emerged as a powerful and versatile tool. This guide provides a comprehensive spectroscopic comparison of this key reagent with its notable analogues, offering researchers, scientists, and drug development professionals a detailed examination of their structural and analytical profiles. Through a meticulous presentation of experimental data, this report aims to furnish the scientific community with the necessary insights for informed reagent selection and application.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its close analogues: the corresponding amide, N-Benzyl-2,2,2-trifluoroacetamide, and the trichloro-substituted imidate, Benzyl 2,2,2-trichloroacetimidate. This comparative analysis highlights the influence of subtle structural modifications on the spectroscopic signatures of these molecules.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in searched literature |
| N-Benzyl-2,2,2-trifluoroacetamide[1] | - | 7.35 (m, 5H, Ar-H), 6.85 (br s, 1H, NH), 4.50 (d, 2H, CH₂) |
| Benzyl 2,2,2-trichloroacetimidate[2] | - | 8.40 (s, 1H, NH), 7.39 (m, 5H, Ar-H), 5.35 (s, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in searched literature |
| N-Benzyl-2,2,2-trifluoroacetamide[3] | - | 157.0 (q, C=O), 136.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 116.2 (q, CF₃), 44.5 (CH₂) |
| Benzyl 2,2,2-trichloroacetimidate | - | Data not available in searched literature |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in searched literature |
| N-Phenyl-2,2,2-trifluoroacetamide[4] | - | -75.5 |
| Benzyl 2,2,2-trichloroacetimidate | - | Not Applicable |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Medium | Key Absorptions (cm⁻¹) |
| This compound | - | Data not available in searched literature |
| N-Benzyl-2-phenylacetamide[5] | KBr | 3281 (N-H stretch), 1641 (C=O stretch, Amide I), 1548 (N-H bend, Amide II) |
| Benzyl 2,2,2-trichloroacetimidate[6] | Gas Phase | ~3350 (N-H stretch), ~1670 (C=N stretch) |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound [7] | ESI | 280.09438 | Data not available in searched literature |
| N-Benzyl-2-phenylacetamide[8] | EI | 225 (M⁺) | 91 (tropylium ion), 134 (C₆H₅CH₂CO) |
| Benzyl 2,2,2-trichloroacetimidate[2] | EI | 251/253/255 (M⁺) | 91 (tropylium ion), 107, 160/162/164 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of the title compound and its analogues.
Synthesis Protocols
Synthesis of this compound:
A typical procedure for the preparation of this compound involves the reaction of benzyl alcohol with N-phenyl-2,2,2-trifluoroacetimidoyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. The product is then purified by column chromatography on silica gel.
Synthesis of N-Benzyl-2,2,2-trifluoroacetamide: [1]
To a solution of benzylamine (1 equivalent) in a suitable solvent such as dichloromethane, trifluoroacetic anhydride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred for a specified period, followed by an aqueous workup. The organic layer is dried over a drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.
Infrared (IR) Spectroscopy:
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets, while liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).
Mass Spectrometry (MS):
Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the parent ion.
Experimental Workflow for Benzylation
The primary application of this compound is the benzylation of alcohols. The general workflow for this reaction is depicted in the following diagram.
Caption: General workflow for the benzylation of an alcohol using this compound.
This guide provides a foundational spectroscopic comparison and procedural overview for this compound and its analogues. While comprehensive spectral data for the title compound remains elusive in the reviewed literature, the presented information offers a valuable starting point for researchers. Further detailed characterization of this compound is warranted to fully elucidate its spectroscopic properties and expand its utility in synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl 2,2,2-trichloroacetimidate [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl 2,2,2-trichloroacetimidate [webbook.nist.gov]
- 7. PubChemLite - this compound (C15H12F3NO) [pubchemlite.lcsb.uni.lu]
- 8. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes skin and serious eye irritation. Therefore, adherence to strict safety protocols during handling and prior to disposal is crucial.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[1]
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke while handling the chemical.[3]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and obtain medical aid.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3][4] Do not dispose of this chemical into drains, waterways, or soil.[3]
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated, properly labeled, and sealed container.
-
The container should be sturdy, leak-proof, and chemically resistant.[5] It is often best to use the original container.[6]
-
Ensure the container is kept tightly closed except when adding waste.[5][7]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not deface or remove the original manufacturer's label if using the original container.[6]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Quantitative Disposal Data
There is no specific quantitative data available in the provided search results regarding permissible concentration limits for the disposal of this compound via sewer or other non-hazardous waste streams. Therefore, it must be treated as hazardous waste regardless of concentration.
| Parameter | Value |
| RCRA P-Series | Not listed |
| RCRA U-Series | Not listed |
| Sewer Disposal | Prohibited |
| Trash Disposal | Prohibited |
This table summarizes the disposal regulations based on available safety data sheets. "Not listed" indicates that the chemical is not specifically listed under these RCRA hazardous waste codes, but this does not preclude it from being classified as hazardous based on its characteristics.
Experimental Protocols for Neutralization
The search did not yield any specific, validated experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Attempting to neutralize the compound without a validated procedure can be dangerous and is not recommended. The safest and most compliant method of disposal is through a professional hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 2,2,2-Trifluoro-N-phenylacetimidate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzyl 2,2,2-Trifluoro-N-phenylacetimidate, a key reagent in chemical synthesis. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irritation, Category 2 (H315) | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.[2] Lab Coat: A flame-resistant lab coat or coveralls should be worn to protect skin and personal clothing.[2][3] |
| Eye Irritation | Eye Irritation, Category 2 (H319) | Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.[2][4] |
| Inhalation | May cause respiratory irritation. | Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation, to prevent the generation of vapor or mist.[5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]
-
Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Prevent the generation of vapor or mist during handling.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above. This includes chemical-resistant gloves, a lab coat, and chemical safety goggles.
3. Handling the Chemical:
-
Avoid all direct contact with skin, eyes, and clothing.
-
Use compatible tools and equipment (e.g., spatulas, glassware) to handle the substance.
-
If the substance is a solid, take care to prevent dust dispersion.[5]
4. Storage:
-
Store this compound in a tightly closed container.[4]
-
The storage area should be a refrigerator, and the container should be protected from moisture and kept under an inert gas.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
5. Post-Handling Procedures:
-
Thoroughly wash hands and face after handling the chemical.[5]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention. |
| Spill | For small spills, soak up the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4] For larger spills, entry to the area should be restricted. Wear appropriate protective equipment and ensure adequate ventilation during cleanup. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be disposed of in accordance with local, state, and federal regulations.
-
It is recommended to entrust the disposal to a licensed waste disposal company.
-
Do not flush the chemical into surface water or the sanitary sewer system.[4]
-
Before disposing of the container, ensure it is completely empty.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
